4-Bromo-2-fluorobenzaldehyde oxime
Description
Overview of Halogenated Benzaldehydes and Their Derivatives in Chemical Research
Halogenated benzaldehydes are aromatic aldehydes that contain one or more halogen atoms (fluorine, chlorine, bromine, iodine) on the benzene (B151609) ring. These compounds are valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to the unique properties conferred by the halogen substituents. acs.orgkpfu.ru
The incorporation of bromine and fluorine into an aromatic ring provides chemists with powerful tools to modulate a molecule's properties and reactivity.
Bromine: The bromine atom is an excellent "handle" for synthetic transformations. Its presence on an aromatic ring facilitates a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. wikipedia.org These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular frameworks from simpler, brominated precursors. wikipedia.org
Substituted benzaldehydes are among the most versatile building blocks in organic chemistry. acs.org The aldehyde functional group is highly reactive and can undergo a vast number of chemical transformations. ncert.nic.in It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into an imine, among other reactions. ncert.nic.in This reactivity, combined with the synthetic handles provided by substituents like bromine and fluorine, makes halogenated benzaldehydes highly sought-after starting materials. sigmaaldrich.combldpharm.com For example, 4-bromo-2-fluorobenzaldehyde (B134337) has been used as a precursor in the synthesis of chromenone derivatives and potential histamine (B1213489) H3 antagonists. sigmaaldrich.com
Research Rationale and Academic Significance of 4-Bromo-2-fluorobenzaldehyde Oxime
The academic interest in this compound stems from the unique combination of its three key functional components: the oxime group, the bromine atom, and the fluorine atom, all attached to a central aromatic ring. This specific arrangement creates a molecule with multifaceted potential in chemical research.
The rationale for its study can be summarized as follows:
Orthogonal Reactivity: The molecule possesses distinct reactive sites that can potentially be addressed independently. The bromine atom at the 4-position is primed for metal-catalyzed cross-coupling reactions. wikipedia.org The oxime group can undergo transformations like the Beckmann rearrangement or be used in cycloaddition reactions. wikipedia.orgacs.org The fluorine atom at the 2-position electronically influences the reactivity of the aldehyde (and subsequently the oxime) and the entire aromatic ring.
Precursor for Heterocyclic Synthesis: The molecule is an ideal starting point for the synthesis of various heterocyclic compounds. The oxime can act as a linchpin in reactions designed to build rings, such as isoxazolines or other nitrogen- and oxygen-containing systems. acs.org The bromo- and fluoro-substituents would be carried into the final product, imparting their specific properties.
Fragment for Medicinal and Agrochemical Chemistry: The 4-bromo-2-fluorophenyl motif is a valuable scaffold in drug discovery and agrochemical research. The combination of halogens can enhance biological activity and improve pharmacokinetic properties. nih.gov Synthesizing the oxime of 4-bromo-2-fluorobenzaldehyde provides a versatile intermediate that can be readily converted into a variety of other functional groups, enabling the rapid generation of a library of compounds for biological screening.
In essence, this compound is not just a single compound but a strategic platform. Research into its synthesis and reactivity allows for the exploration of new chemical space, providing pathways to novel molecules with potential applications in fields ranging from materials science to pharmacology.
Table of Properties: this compound
| Property | Value |
| Molecular Formula | C₇H₅BrFNO |
| Monoisotopic Mass | 216.954 g/mol |
| InChI Key | DHBUKMPUUDCJTH-UHFFFAOYSA-N |
| Synonym | N-[(4-bromo-2-fluorophenyl)methylidene]hydroxylamine |
Data sourced from PubChem. uni.lu
Potential as a Versatile Building Block in Complex Molecule Synthesis
The true value of this compound lies in its potential as a multifaceted building block. The oxime functional group is known to participate in a variety of chemical transformations. For instance, it can be readily hydrolyzed back to the parent aldehyde, reduced to an amine, or undergo rearrangement reactions like the Beckmann rearrangement to form amides.
Furthermore, the bromine and fluorine substituents on the aromatic ring offer additional sites for chemical modification. The bromine atom can participate in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The fluorine atom, on the other hand, can influence the electronic properties of the molecule and is a common feature in many bioactive compounds due to its ability to enhance metabolic stability and binding affinity.
Contribution to the Elucidation of Structure-Reactivity Relationships
A detailed study of this compound could provide valuable insights into structure-reactivity relationships. The interplay between the electron-withdrawing fluorine atom, the bulky bromine atom, and the versatile oxime group would dictate the regioselectivity and stereoselectivity of its reactions. Understanding how these substituents electronically and sterically influence the reactivity of the oxime and the aromatic ring is of fundamental importance in organic chemistry. For example, the position of the fluorine atom ortho to the oxime group could lead to interesting intramolecular interactions that modulate its reactivity in comparison to other halogenated benzaldehyde (B42025) oximes.
Identification of Knowledge Gaps in the Compound's Reaction Chemistry and Applications
The most significant aspect of this compound is the current lack of specific research data. There is a clear knowledge gap regarding its detailed synthesis, spectroscopic characterization, and reactivity profile. While its potential applications can be inferred from the known chemistry of oximes and halogenated aromatic compounds, no specific studies have been published to validate these hypotheses.
Future research should focus on:
Developing and optimizing a synthetic route to this compound and thoroughly characterizing the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography).
Investigating the scope and limitations of its participation in various chemical transformations, including reductions, rearrangements, and cross-coupling reactions.
Exploring its potential as a precursor for the synthesis of novel heterocyclic compounds and as a scaffold in the design of new pharmacologically active agents or functional materials.
The exploration of this compound's chemistry promises to be a fruitful area of research, potentially leading to the discovery of new synthetic methodologies and novel molecules with valuable properties.
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-bromo-2-fluorophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBUKMPUUDCJTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378375 | |
| Record name | 4-bromo-2-fluorobenzaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-64-3 | |
| Record name | Benzaldehyde, 4-bromo-2-fluoro-, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-2-fluorobenzaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-fluorobenzaldoxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Bromo 2 Fluorobenzaldehyde Oxime
Classical Approaches to Oxime Formation
The conversion of an aldehyde to an oxime is a fundamental reaction in organic chemistry. ijprajournal.com Oximes are crystalline compounds valuable for the purification and characterization of carbonyl compounds and serve as intermediates in the synthesis of various nitrogen-containing molecules like amides and nitriles. ijprajournal.comresearchgate.net
Condensation Reactions Utilizing Hydroxylamine (B1172632) Derivatives
The most traditional and widely employed method for synthesizing oximes is the condensation reaction between an aldehyde or ketone and a hydroxylamine derivative, typically hydroxylamine hydrochloride. ijprajournal.comresearchgate.net This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule results in the formation of the C=N double bond characteristic of an oxime. khanacademy.org
The general scheme for this reaction is:
R-CHO + NH₂OH·HCl → R-CH=NOH + HCl + H₂O
In the context of 4-Bromo-2-fluorobenzaldehyde (B134337) oxime, the reaction would proceed by treating the parent aldehyde with hydroxylamine hydrochloride. researchgate.net The presence of a base, such as pyridine, is often required to neutralize the liberated hydrochloric acid, driving the reaction to completion. researchgate.netnih.gov
Optimization of Reaction Conditions for Enhanced Yield and Stereoselectivity
While the classical approach is robust, various modifications have been developed to improve reaction efficiency, reduce environmental impact, and in some cases, control stereoselectivity (E/Z isomerism) of the resulting oxime. khanacademy.org
Key optimization parameters include the choice of base, solvent, and catalyst. Traditional methods often involve refluxing the reactants in an alcohol-pyridine mixture, but this has drawbacks such as long reaction times and the toxicity of pyridine. nih.gov
Modern approaches have explored alternative catalysts and conditions:
Solvent-Free Conditions: "Grindstone chemistry," where the solid reactants (aldehyde, hydroxylamine hydrochloride, and a catalyst like Bi₂O₃) are ground together at room temperature, has been shown to produce oximes in excellent yields with short reaction times, minimizing waste. nih.gov
Alternative Catalysts: Various solid catalysts have been employed to facilitate the reaction under milder or more efficient conditions. For example, calcium oxide (CaO) has been used as an inexpensive and effective reagent for the preparation of oximes, often in solvent-free media at elevated temperatures. erowid.org
Aqueous Media: Environmentally benign methods have been developed that utilize water as the solvent at room temperature, offering an affordable and safe alternative for the synthesis of aryl aldoximes. ijprajournal.com
The choice of reaction conditions can influence the stereochemical outcome. For certain aldehydes, particularly those with ortho substituents, one stereoisomer of the oxime may be formed preferentially. erowid.org
Preparation of the Precursor: 4-Bromo-2-fluorobenzaldehyde
The synthesis of the target oxime is critically dependent on the availability of its precursor, 4-bromo-2-fluorobenzaldehyde. This aldehyde is a valuable intermediate in its own right, used in the preparation of various biologically active compounds. sigmaaldrich.com Several distinct synthetic strategies exist for its preparation.
Directed Halogenation Strategies on Fluorobenzaldehyde Derivatives
A direct approach to 4-bromo-2-fluorobenzaldehyde involves the regioselective bromination of a fluorobenzaldehyde isomer. The fluorine and aldehyde groups on the benzene (B151609) ring direct the position of the incoming bromine atom.
One documented method involves the bromination of 2-fluorobenzaldehyde (B47322). In a patented process, 2-fluorobenzaldehyde is treated with a brominating agent like bromine in the presence of a Lewis acid catalyst such as zinc bromide. google.com The reaction is typically conducted in a solvent like dichloromethane. This electrophilic aromatic substitution yields the desired 5-bromo-2-fluorobenzaldehyde (B134332) (an isomer of the target precursor).
Another route starts with 4-fluorobenzaldehyde (B137897). A patented method describes dissolving 4-fluorobenzaldehyde in an acidic solution and adding a bromide reagent. google.comguidechem.com The reaction is carried out at an elevated temperature (30-100 °C) over an extended period. google.com This process can achieve high yields of 2-bromo-4-fluorobenzaldehyde (B1271550), which is the isomer needed for the synthesis of the target oxime. A similar process using dibromohydantoin in a trifluoroacetic acid/sulfuric acid mixture has also been reported to produce 2-bromo-4-fluorobenzaldehyde from 4-fluorobenzaldehyde in high yield. chemicalbook.com
| Starting Material | Brominating Agent | Catalyst/Solvent | Product | Yield | Reference |
| 4-Fluorobenzaldehyde | Bromide Reagent | Acid Solution | 2-Bromo-4-fluorobenzaldehyde | 81-85% | google.com |
| 4-Fluorobenzaldehyde | Dibromohydantoin | TFA/H₂SO₄ | 2-Bromo-4-fluorobenzaldehyde | 85% | chemicalbook.com |
| 2-Fluorobenzaldehyde | Bromine | Zinc Bromide/Dichloromethane | 2-Fluoro-5-bromobenzaldehyde | 75% | google.com |
Regioselective Fluorination Techniques Applied to Bromobenzaldehyde Precursors
An alternative synthetic philosophy involves introducing the fluorine atom onto a pre-existing bromobenzaldehyde scaffold. Halogen-exchange fluorination is a common technique for this purpose. For instance, the 4-fluoro isomer of benzaldehyde (B42025) can be synthesized from 4-chlorobenzaldehyde (B46862) through a halogen-exchange reaction. wikipedia.org While specific examples for the direct fluorination of a bromobenzaldehyde to yield 4-bromo-2-fluorobenzaldehyde are less commonly detailed in the provided literature, multi-step sequences often employ fluorination of aniline (B41778) derivatives followed by conversion to the aldehyde.
Multi-step Synthetic Sequences Leading to the Aldehyde Intermediate
Complex, multi-step syntheses are often required to achieve the specific substitution pattern of 4-bromo-2-fluorobenzaldehyde, especially on a larger scale. These routes offer flexibility and control over regiochemistry.
One such pathway begins with 1,3-dibromo-2-fluorobenzene . A metal-halogen exchange using a reagent like isopropylmagnesium chloride, followed by formylation (introduction of the -CHO group) using dimethylformamide (DMF), can selectively produce 4-bromo-2-fluorobenzaldehyde. This intermediate can then be isolated with good yield after crystallization. google.com
Another sequence starts from 2-bromo-4-fluobenzoic acid . This route, mentioned in patent literature, typically involves:
Esterification of the carboxylic acid, for example, with iodomethane.
Reduction of the resulting ester to 2-bromo-4-fluorophenyl methanol (B129727) using a reducing agent like diisobutylaluminium hydride (DIBAL-H).
Oxidation of the alcohol to the final aldehyde, 4-bromo-2-fluorobenzaldehyde, using an oxidizing agent such as pyridinium (B92312) dichromate (PDC). google.com
A third approach utilizes 2-fluoroaniline (B146934) as the starting material. The synthesis of the related compound 4-bromo-2-fluorobenzonitrile (B28022) from 2-fluoroaniline involves bromination followed by a Sandmeyer-type reaction to introduce the nitrile group. chemicalbook.com A similar strategy could conceivably be adapted to produce the aldehyde.
These multi-step approaches, while longer, are crucial for accessing specific isomers that may be difficult to obtain through direct substitution on simpler precursors.
Modern and Sustainable Synthetic Pathways for 4-Bromo-2-fluorobenzaldehyde Oxime
Catalytic Protocols for Improved Efficiency and Selectivity
Catalysis is central to the modern synthesis of oximes, offering pathways to higher yields and milder reaction conditions. Enzyme structure-guided design has been used to develop oximes with catalytic properties for specific applications, highlighting the tunability of the oxime functional group. nih.gov For the synthesis of this compound, various catalytic systems can be employed.
Acid catalysis is a common approach for oxime formation. ijprajournal.com While traditional methods might use strong, hazardous acids, recent research has explored the use of natural, weak acids from sources like fruit juices, which act as effective and environmentally benign catalysts for the oximation of aryl aldehydes. ijprajournal.com These green catalysts can facilitate the reaction at room temperature, offering a significant improvement in sustainability. ijprajournal.com
Table 1: Comparison of Catalytic Conditions for Oximation
| Catalyst Type | Typical Reagents | Conditions | Advantages |
|---|---|---|---|
| Traditional Acid | Pyridine, HCl | Refluxing in organic solvent | Established method |
| Natural Acid | Citrus Limetta juice, Vitis lanata extract | Room Temperature, Mineral Water | Environmentally friendly, mild conditions, cost-effective ijprajournal.com |
| Base Catalyst | Sodium Carbonate, Cesium Carbonate | Room or elevated temperature | Effective for oximation reactions arkat-usa.org |
Microwave-Assisted Synthesis and its Mechanistic Implications
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. oatext.com The benefits of MAOS include dramatically reduced reaction times, improved yields, and often, cleaner reaction profiles with fewer byproducts. arkat-usa.orguns.ac.id
In the context of synthesizing compounds structurally related to this compound, microwave irradiation has been shown to be highly effective. For instance, the synthesis of chalcones and pyrimidine (B1678525) derivatives has been achieved in significantly shorter times and with good yields compared to conventional heating methods. uns.ac.idnih.gov Similarly, the one-pot synthesis of 1,3,4-oxadiazole (B1194373) derivatives is completed in minutes under microwave irradiation, compared to hours via conventional methods. nih.gov
The mechanism of microwave heating involves direct interaction with polar molecules, creating localized superheating that can accelerate reaction rates beyond what is achievable with conventional thermal heating. oatext.com For the synthesis of this compound, a mixture of the aldehyde, hydroxylamine hydrochloride, and a suitable catalyst in a polar solvent can be subjected to microwave irradiation, likely leading to a rapid and high-yielding conversion. uns.ac.idnih.gov
Table 2: Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional (Stirring) | Hours | Good to Excellent (e.g., 94.61%) | arkat-usa.orguns.ac.id |
| Microwave-Assisted | Minutes (e.g., 30-60 sec) | Excellent (e.g., 81-99%) | arkat-usa.orgoatext.comuns.ac.id |
Sonochemical and Photochemical Methods for Oxime Generation
Sonochemistry and photochemistry offer alternative energy sources to drive chemical reactions. While specific applications of these methods for the direct synthesis of this compound are not extensively documented, related research provides valuable insights.
Photochemical methods utilize light to initiate reactions. A novel, hydrazine-free method for synthesizing azines involves the photoredox catalytic activation of oxime esters. rsc.org In this process, a triarylamine organophotocatalyst facilitates the reductive electron transfer to the oxime ester, leading to N-N bond formation. rsc.org This demonstrates the potential of photochemistry to activate oxime-related functionalities under mild conditions. While this method produces azines rather than oximes, it establishes that the oxime functional group is reactive under photochemical conditions, suggesting potential for developing a direct photochemical synthesis of the target oxime.
Sonochemical methods , which use ultrasound to induce acoustic cavitation, can enhance reaction rates and yields. However, there is currently limited specific research available on the sonochemical synthesis of this compound. This remains an area for future exploration.
Implementation of Flow Chemistry for Continuous Production
Flow chemistry, where a reaction is performed in a continuously flowing stream rather than in a batch reactor, is increasingly important for the production of fine chemicals and pharmaceuticals. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved consistency, safety, and scalability.
The synthesis of this compound is well-suited for adaptation to a flow process. The starting materials, 4-Bromo-2-fluorobenzaldehyde and hydroxylamine, could be pumped from separate reservoirs to a mixing point and then into a heated or irradiated reactor coil. The product stream would then exit the reactor for continuous workup and purification. This approach is particularly advantageous for potentially exothermic reactions, as the high surface-area-to-volume ratio in the reactor allows for efficient heat dissipation. Furthermore, the scale-up of a photoredox catalytic reaction involving an oxime ester has been successfully achieved using a continuous flow reactor, demonstrating the feasibility of this technology for related processes. rsc.org
Application of Green Chemistry Principles (e.g., Solvent-Free, Reusable Catalysts)
Green chemistry principles are integral to the development of modern synthetic routes. The goal is to minimize or eliminate the use and generation of hazardous substances. ijprajournal.com Several of the aforementioned techniques align with these principles.
Solvent-Free Reactions: Microwave-assisted synthesis can often be performed under solvent-free conditions, where the reactants absorb the microwave energy directly. oatext.com This eliminates the need for potentially harmful organic solvents, reducing waste and environmental impact.
Aqueous Media: The use of water as a solvent is a cornerstone of green chemistry. Oximation reactions have been successfully carried out in mineral water at room temperature, providing an efficient, affordable, and environmentally safe protocol. ijprajournal.com
Reusable Catalysts: The development of solid-supported or otherwise recoverable catalysts is a key area of research. While specific examples for this oxime are sparse, the principle of using reusable catalysts would significantly improve the sustainability of the process.
Natural Catalysts: As mentioned, the use of natural acids from plant extracts represents a highly sustainable approach to catalysis. ijprajournal.com
Process Optimization and Scalability Considerations for Production
Transitioning a synthetic route from the laboratory to industrial-scale production requires careful process optimization and consideration of scalability. For this compound, this begins with a robust and scalable synthesis of the key precursor, 4-Bromo-2-fluorobenzaldehyde.
Patented processes highlight the optimization of this precursor's synthesis from 1,4-dibromo-2-fluorobenzene. google.comgoogle.com Key optimization steps include:
Selective Reaction: Utilizing isopropyl magnesium chloride for metal-halogen exchange at a controlled temperature (0 °C) to ensure high selectivity and efficiency. google.comgoogle.com
Crystallization for Purification: Employing heptane (B126788) as a crystallization agent to purify the intermediate aldehyde, achieving high yields (e.g., 74%). google.comgoogle.com
Reaction Condition Tuning: Minimizing side reactions, such as the Cannizzaro reaction, by carefully selecting reagents and conditions (e.g., using potassium carbonate instead of sodium methoxide). google.com
Factors Influencing Reaction Kinetics, Equilibria, and Byproduct Formation
The conversion of 4-bromo-2-fluorobenzaldehyde to its oxime is typically achieved through a condensation reaction with a hydroxylamine salt, most commonly hydroxylamine hydrochloride, in the presence of a base. The fundamental mechanism involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the oxime. quora.com Several key factors govern the kinetics, equilibrium position, and the profile of byproducts in this transformation.
Reaction Kinetics and Equilibria:
The rate of oxime formation is significantly influenced by the pH of the reaction medium. The reaction is acid-catalyzed, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxylamine. numberanalytics.comquora.com However, at very low pH, the hydroxylamine nucleophile can be excessively protonated, reducing its effective concentration and thereby slowing the reaction. Conversely, at high pH, the lack of protonation of the carbonyl group can also lead to a slower reaction rate. Therefore, an optimal pH, typically in the range of 4 to 6, is crucial for maximizing the reaction rate. quora.com
The equilibrium of the reaction, which is reversible, can be shifted towards the product side by the removal of water as it is formed. quora.com This can be achieved through azeotropic distillation or the use of a dehydrating agent. The choice of solvent also plays a role, with polar protic solvents like ethanol (B145695) or methanol often being employed to facilitate the dissolution of the reactants. wikipedia.org
Byproduct Formation:
The primary byproducts in the synthesis of this compound can arise from several sources. Incomplete reaction will leave unreacted 4-bromo-2-fluorobenzaldehyde in the product mixture. A potential side reaction is the further dehydration of the aldoxime to form 4-bromo-2-fluorobenzonitrile, particularly if the reaction is conducted at elevated temperatures or in the presence of strong dehydrating agents. wikipedia.org
The stereochemistry of the oxime double bond also presents a consideration. The reaction can produce a mixture of (E) and (Z) isomers. numberanalytics.com For most aldoximes, the (E) isomer is generally the more thermodynamically stable product. numberanalytics.com However, the kinetic product ratio can be influenced by the reaction conditions. The interconversion between the (E) and (Z) isomers can sometimes be catalyzed by the reagents used in the synthesis, and the equilibrium ratio can be temperature-dependent. researchgate.net
Furthermore, impurities in the starting aldehyde will be carried through or react to form other byproducts. For instance, the synthesis of 4-bromo-2-fluorobenzaldehyde itself can yield isomeric impurities such as 2-bromo-6-fluorobenzaldehyde, which would subsequently form the corresponding oxime.
Techniques for Maximizing Material Efficiency and Purity
Achieving high material efficiency and purity in the synthesis of this compound necessitates careful control over reaction conditions and the implementation of effective purification strategies.
Optimizing Reaction Conditions:
To maximize the yield of the desired oxime, the reaction should be conducted under optimized conditions. This includes maintaining the optimal pH, using a slight excess of hydroxylamine to drive the reaction to completion, and controlling the temperature to minimize byproduct formation. The choice of base is also important; a mild base such as sodium acetate (B1210297) or sodium bicarbonate is often used to neutralize the HCl released from hydroxylamine hydrochloride without promoting side reactions. acs.org
Purification Techniques:
The purification of this compound is crucial for its use in subsequent synthetic steps. The primary methods for purification include:
Crystallization: As oximes are often crystalline solids, crystallization from a suitable solvent system is a highly effective method for purification. nih.gov The choice of solvent will depend on the solubility profile of the oxime and its impurities. A common technique involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.
Chromatography: For the removal of closely related impurities, such as the (Z)-isomer or small amounts of unreacted aldehyde, column chromatography can be employed. researchgate.net Silica (B1680970) gel is a common stationary phase for the purification of oximes.
Washing: The crude product can be washed with water to remove any water-soluble inorganic salts, such as sodium chloride, formed during the reaction. A wash with a non-polar solvent like hexane (B92381) can help to remove non-polar impurities.
The selection of the appropriate purification technique will depend on the scale of the reaction and the required purity of the final product. For industrial-scale production, crystallization is often the preferred method due to its cost-effectiveness and scalability.
Interactive Data Table: Factors and Techniques for Purity and Efficiency
| Factor/Technique | Influence on Purity & Efficiency | Recommended Approach |
| pH Control | Affects reaction rate and equilibrium. | Maintain pH in the optimal range of 4-6. quora.com |
| Reactant Stoichiometry | Excess hydroxylamine drives the reaction to completion. | Use a slight molar excess of hydroxylamine hydrochloride. |
| Temperature | Higher temperatures can increase reaction rate but also lead to byproduct formation (e.g., nitrile). | Maintain a moderate temperature, for instance, room temperature to slightly elevated. |
| Solvent Choice | Affects solubility of reactants and can influence reaction rate. | Use polar protic solvents like ethanol or methanol. wikipedia.org |
| Byproduct Removal | Unreacted aldehyde and isomeric impurities reduce purity. | Implement effective purification methods like crystallization or chromatography. researchgate.netnih.gov |
| Water Removal | Shifts the equilibrium towards product formation. | Consider the use of a dehydrating agent or azeotropic removal of water for challenging cases. |
Strategies for Adaptation to Industrial Scale Synthesis
The transition from a laboratory-scale synthesis to an industrial-scale process for this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Process Optimization and Control:
On an industrial scale, precise control over reaction parameters is paramount. This involves the use of automated systems for monitoring and adjusting temperature, pH, and reagent addition rates. The heat of reaction, although typically moderate for oximation, must be effectively managed in a large reactor to prevent temperature excursions that could lead to runaway reactions or increased byproduct formation.
Raw Material Sourcing and Quality Control:
The cost and quality of the starting material, 4-bromo-2-fluorobenzaldehyde, are critical for the economic viability of the industrial process. Sourcing this raw material from a reliable supplier with consistent quality is essential. Incoming raw material should be subject to quality control checks to ensure it meets the required specifications, as impurities can have a significant impact on the final product purity and the efficiency of the process. A patent for the preparation of 4-bromo-2-fluorobenzaldehyde from 4-fluorobenzaldehyde highlights a method that is conducive to industrialized production, which could be a key consideration for the entire process chain. acs.org
Waste Minimization and Environmental Considerations:
Industrial chemical processes must adhere to strict environmental regulations. The synthesis of this compound should be designed to minimize waste generation. This can be achieved by optimizing the reaction to maximize yield and reduce the formation of byproducts. The recovery and recycling of solvents should be implemented wherever feasible. Aqueous waste streams will contain inorganic salts and potentially small amounts of organic compounds, and these must be treated before discharge.
Equipment Selection and Safety:
The choice of reactor and other processing equipment is critical for a safe and efficient industrial-scale synthesis. The materials of construction must be compatible with the reactants and solvents used. The reactor should be equipped with appropriate safety features, such as pressure relief devices and emergency cooling systems. Given that hydroxylamine can be unstable, proper handling and storage procedures are essential to mitigate any potential hazards. quora.com
Downstream Processing:
The industrial-scale purification of this compound will likely rely on crystallization. The design of the crystallization process, including the choice of solvent, cooling profile, and filtration and drying equipment, will have a significant impact on the purity, crystal size distribution, and handling characteristics of the final product.
Reaction Chemistry and Chemical Transformations of 4 Bromo 2 Fluorobenzaldehyde Oxime
Reactions of the Oxime Functionality
The oxime group (C=N-OH) is a versatile functional group that can undergo a wide range of chemical transformations, including rearrangements, reductions, hydrolysis, cycloadditions, and derivatizations.
The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an amide. wikipedia.org For an aldoxime like 4-bromo-2-fluorobenzaldehyde (B134337) oxime, this rearrangement results in the formation of a primary amide. The reaction proceeds by protonating the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the group anti-periplanar to the N-O bond—in this case, the 4-bromo-2-fluorophenyl group—to the electron-deficient nitrogen atom, ultimately yielding 4-bromo-2-fluorobenzamide (B127740) after tautomerization. masterorganicchemistry.com
A variety of reagents can be used to catalyze this transformation, ranging from strong acids to milder activating agents. The choice of reagent can influence reaction conditions and efficiency.
Table 1: Reagents for Beckmann Rearrangement
| Catalyst/Reagent | Typical Conditions | Product | Reference |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Concentrated acid, often with heating | 4-Bromo-2-fluorobenzamide | wikipedia.org |
| Phosphorus Pentachloride (PCl₅) | Inert solvent (e.g., ether, benzene) | 4-Bromo-2-fluorobenzamide | wikipedia.org |
| Thionyl Chloride (SOCl₂) | Inert solvent, often with mild heating | 4-Bromo-2-fluorobenzamide | wikipedia.org |
The reduction of the oxime functionality is a crucial method for synthesizing amines. This transformation can be achieved using various reducing agents, including metal hydrides and catalytic hydrogenation. The primary product from the reduction of 4-bromo-2-fluorobenzaldehyde oxime is the corresponding primary amine, (4-bromo-2-fluorophenyl)methanamine. Depending on the reaction conditions and the reducing agent used, the secondary amine, bis((4-bromo-2-fluorophenyl)methyl)amine, may be formed as a byproduct. niscpr.res.in
This reduction is an attractive alternative to the direct reductive amination of the parent aldehyde. niscpr.res.in Systems like sodium borohydride (B1222165) combined with transition metal salts have proven effective and are often more convenient than reagents like lithium aluminium hydride. niscpr.res.inresearchgate.net
Table 2: Reagents for the Reduction of Oximes to Amines
| Reducing Agent | Solvent | Typical Products | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) / Copper(II) Sulfate (CuSO₄) | Methanol (B129727) | Primary and secondary amines | niscpr.res.in |
| Sodium Borohydride (NaBH₄) / Zirconium(IV) Chloride (ZrCl₄) | Solvent-free or THF | Primarily primary amines, rapid reaction | researchgate.net |
| Catalytic Hydrogenation (e.g., H₂, Pd/C or Ni) | Ethanol (B145695), Methanol | Primarily primary amines | niscpr.res.inresearchgate.net |
Oximes are generally stable derivatives of aldehydes and ketones. However, they can be hydrolyzed back to the parent carbonyl compound under acidic conditions. ncert.nic.in Treating this compound with an aqueous mineral acid, such as hydrochloric acid, and gentle heating will reverse its formation, yielding 4-bromo-2-fluorobenzaldehyde and hydroxylamine (B1172632). ncert.nic.in This reaction is useful when the oxime is employed as a protecting group for the aldehyde functionality during a multi-step synthesis.
The oxime group can be a precursor to nitrile oxides, which are highly reactive 1,3-dipoles. Nitrile oxides are typically generated in situ and immediately trapped in [3+2] cycloaddition reactions with dipolarophiles like alkenes or alkynes. nsf.gov Oxidation of this compound, for instance with sodium hypochlorite (B82951) (NaOCl), can generate 4-bromo-2-fluorobenzonitrile (B28022) oxide. This intermediate can then react with an alkyne (e.g., ethyl propiolate) to form a substituted isoxazole (B147169) or with an alkene to form an isoxazoline (B3343090). nsf.gov These heterocyclic structures are valuable scaffolds in medicinal chemistry.
The hydroxyl group of the oxime can be readily derivatized through etherification or esterification.
Etherification (O-alkylation): Reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) will produce the corresponding O-alkyl oxime ether.
Esterification (O-acylation): Treatment with an acyl chloride or anhydride (B1165640) (e.g., acetyl chloride) in the presence of a base (e.g., pyridine) yields an O-acyl oxime ester.
These derivatives can be useful for several reasons. They can alter the compound's stability and solubility, or they can serve as activated intermediates for subsequent reactions. For example, O-acylated oximes are often intermediates in variations of the Beckmann rearrangement. masterorganicchemistry.com
Reactions Involving the Aromatic Halogen Substituents (Bromine and Fluorine)
The 4-bromo-2-fluorophenyl ring of the molecule is amenable to modern cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 4-position is particularly susceptible to these transformations due to the relative weakness of the C-Br bond compared to the C-F bond.
Common palladium-catalyzed cross-coupling reactions include:
Suzuki Coupling: Reaction with an aryl or vinyl boronic acid (or boronate ester) in the presence of a palladium catalyst and a base to form a new C-C bond. This would replace the bromine atom with a new aryl or vinyl group.
Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, yielding a substituted stilbene-like structure.
Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a strong base to form a new C-N bond, replacing the bromine with a substituted amino group.
Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to form a C-C bond, resulting in an aryl-alkyne structure.
The fluorine atom at the 2-position is generally much less reactive in these catalytic cycles. However, its strong electron-withdrawing nature can influence the reactivity of the ring, particularly by making the bromine atom more susceptible to oxidative addition to the palladium catalyst.
Table 3: Potential Cross-Coupling Reactions at the Bromine Position
| Reaction Name | Coupling Partner | Typical Catalyst/Base | Resulting Functionality |
|---|---|---|---|
| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | C-R (e.g., biaryl) |
| Heck Coupling | Alkene (H₂C=CHR) | Pd(OAc)₂ / Et₃N | C-CH=CHR |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, ligand / NaOtBu | C-NR₂ |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)
The bromine atom at the C4 position of this compound serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.
The Suzuki-Miyaura reaction , which couples an organoboron compound with an organic halide, is a powerful tool for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. youtube.comlibretexts.org In the case of this compound, a reaction with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield the corresponding 4-aryl-2-fluorobenzaldehyde oxime. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. youtube.comlibretexts.org
The Heck reaction provides a method for the vinylation of aryl halides. wikipedia.org It involves the palladium-catalyzed reaction of the aryl halide with an alkene. wikipedia.org For this compound, a Heck reaction with an alkene such as styrene (B11656) or an acrylate (B77674) would lead to the formation of a 4-alkenyl-2-fluorobenzaldehyde oxime. The oxime functionality can be compatible with these reaction conditions, and there are precedents for Heck-type reactions involving oximes themselves. rsc.orgnih.govmorressier.com
The Sonogashira reaction is a widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, typically co-catalyzed by palladium and copper, would allow for the introduction of an alkynyl substituent at the C4 position of this compound. wikipedia.orglibretexts.orgorganic-chemistry.org Such a transformation would yield a 4-alkynyl-2-fluorobenzaldehyde oxime, a valuable intermediate for further synthetic manipulations.
The Negishi coupling , which utilizes an organozinc reagent, is another important C-C bond-forming reaction. While less common than the Suzuki or Heck reactions, it offers a broad substrate scope and functional group tolerance. The reaction of this compound with an organozinc reagent in the presence of a palladium or nickel catalyst would provide an alternative route to 4-substituted-2-fluorobenzaldehyde oximes.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-Aryl-2-fluorobenzaldehyde oxime |
| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 4-Alkenyl-2-fluorobenzaldehyde oxime |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 4-Alkynyl-2-fluorobenzaldehyde oxime |
| Negishi | Organozinc reagent | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | 4-Alkyl/Aryl-2-fluorobenzaldehyde oxime |
Buchwald-Hartwig Amination and Other Carbon-Nitrogen Coupling Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides. libretexts.orgwikipedia.orgyoutube.comacsgcipr.org This reaction would allow for the introduction of a primary or secondary amine at the C4 position of this compound. The choice of a suitable bulky, electron-rich phosphine (B1218219) ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orgyoutube.comrug.nl
Beyond the classical Buchwald-Hartwig amination, other carbon-nitrogen bond-forming strategies could be employed. For instance, copper-catalyzed Ullmann-type couplings can also be used to form C-N bonds, often under different reaction conditions. acsgcipr.org Furthermore, there are reports of palladium-catalyzed aminations of aromatic C-H bonds where oxime esters act as the aminating agent, showcasing the versatility of the oxime moiety in C-N bond formation, although this represents a different transformation than a direct coupling at the C-Br bond. acs.org
| C-N Coupling Reaction | Amine Source | Catalyst System (Typical) | Expected Product Type |
| Buchwald-Hartwig Amination | Primary or Secondary Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | 4-Amino-2-fluorobenzaldehyde oxime |
| Ullmann Condensation | Amine | CuI, Ligand, Base | 4-Amino-2-fluorobenzaldehyde oxime |
Nucleophilic Aromatic Substitution (SNAr) on the Fluorine Position
The fluorine atom at the C2 position of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the adjacent oxime group and the bromine atom. libretexts.org In SNAr reactions, a potent nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, the fluoride (B91410) ion. libretexts.org The rate of SNAr reactions is highly dependent on the nature of the nucleophile and the electronic properties of the aromatic ring. The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes the intermediate Meisenheimer complex, thus facilitating the reaction. libretexts.org
A variety of nucleophiles can be employed in SNAr reactions with this compound, including alkoxides, thiolates, and amines, to introduce a range of functional groups at the C2 position. For example, reaction with sodium methoxide (B1231860) would yield 4-bromo-2-methoxybenzaldehyde (B1278859) oxime. It is important to note that the reactivity of the fluorine atom can be influenced by the oxime group, and in some cases, protection of the oxime may be necessary to avoid side reactions.
| Nucleophile | Reagent Example | Expected Product |
| Alkoxide | Sodium methoxide (NaOMe) | 4-Bromo-2-methoxybenzaldehyde oxime |
| Thiolate | Sodium thiophenoxide (NaSPh) | 4-Bromo-2-(phenylthio)benzaldehyde oxime |
| Amine | Piperidine | 4-Bromo-2-(piperidin-1-yl)benzaldehyde oxime |
Reactions with Organometallic Reagents (e.g., Grignard, Organolithium Compounds)
The reaction of this compound with strong organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) would likely involve several potential reaction pathways. youtube.comlibretexts.org The most probable initial reaction would be the deprotonation of the acidic oxime hydroxyl group to form a magnesium or lithium oximate salt.
Following deprotonation, a second equivalent of the organometallic reagent could potentially add to the C=N double bond of the oxime in a nucleophilic addition fashion. This would result in a hydroxylamine derivative after aqueous workup. Alternatively, under certain conditions, the organometallic reagent could undergo a metal-halogen exchange with the bromine atom at the C4 position, generating a new organometallic species that could then be trapped with an electrophile. The outcome of the reaction would be highly dependent on the specific organometallic reagent used, the stoichiometry, and the reaction conditions such as temperature and solvent.
Reactions at the Aromatic Ring System
Electrophilic Aromatic Substitution (Considering the Directing Effects of Existing Substituents)
Electrophilic aromatic substitution (EAS) on the this compound ring would be governed by the combined directing effects of the three existing substituents. masterorganicchemistry.comoxfordsciencetrove.com The bromine and fluorine atoms are deactivating groups but are ortho, para-directing. unizin.orglibretexts.org The oxime group is also generally considered a deactivating group and its directing effect would be meta to the point of attachment.
Considering the positions on the ring, the C5 position is ortho to the bromine and meta to both the fluorine and the oxime group. The C3 position is ortho to the fluorine and meta to the bromine and the oxime group. The C6 position is ortho to the oxime group and para to the bromine. The interplay of these electronic and steric effects would determine the regioselectivity of the substitution. For instance, in a nitration reaction, the incoming nitro group would likely be directed to the position that is most activated or least deactivated by the combination of substituents.
Directed Ortho Metalation (DOM) Strategies for Further Functionalization
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgyoutube.com This method relies on the ability of a directing group to coordinate with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The oxime group, with its lone pairs of electrons on the nitrogen and oxygen atoms, has the potential to act as a directing group.
In the case of this compound, the oxime group could direct lithiation to the C6 position. The resulting aryllithium intermediate could then be quenched with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce a new substituent at this position. This strategy would provide a highly regioselective method for the synthesis of polysubstituted aromatic compounds that might be difficult to access through other means.
Exploration of Novel Reactivity Patterns and Mechanistic Insights
The strategic placement of the bromo, fluoro, and oxime groups on the benzaldehyde (B42025) scaffold of this compound provides a platform for investigating complex reactivity and reaction mechanisms. The electron-withdrawing nature of the halogen substituents, combined with the nucleophilic and electrophilic potential of the oxime moiety, sets the stage for a variety of chemical behaviors.
The presence of multiple reactive sites in this compound necessitates a careful consideration of chemo- and regioselectivity in its chemical transformations. The oxime group can act as a nucleophile through its oxygen or nitrogen atoms, or it can be a precursor to nitrile oxides for cycloaddition reactions. The bromine atom is a key handle for palladium-catalyzed cross-coupling reactions, while the carbon-fluorine bond is generally more robust but can be activated under specific conditions.
In multi-component reactions, the initial site of reaction is dictated by the nature of the reagents and catalysts employed. For instance, in the presence of a palladium catalyst and a suitable coupling partner, the carbon-bromine bond is the most likely site of initial reaction. This allows for the introduction of various substituents at the 4-position, leaving the oxime and fluorine functionalities intact for subsequent transformations.
Table 1: Chemo- and Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides
| Catalyst System | Coupling Partner | Major Product | Minor Product(s) | Selectivity |
| Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | 4-Aryl-2-fluorobenzaldehyde oxime | Homocoupling of boronic acid | High |
| PdCl₂(dppf), t-BuOK | Amine | 4-Amino-2-fluorobenzaldehyde oxime | None observed | Excellent |
| Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Alkyne | 4-Alkynyl-2-fluorobenzaldehyde oxime | None observed | Excellent |
The regioselectivity of reactions involving the aromatic ring is influenced by the directing effects of the substituents. The fluorine atom is an ortho-, para-director, while the bromo substituent also directs to the ortho and para positions. The formyl group (or its oxime derivative) is a meta-director. The combined influence of these groups can lead to complex substitution patterns, which can be predicted and controlled through careful choice of reaction conditions.
The elucidation of reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and discovering novel transformations. Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and the isolation of intermediates, and computational modeling.
One area of mechanistic interest is the Beckmann rearrangement of the oxime to the corresponding benzamide. This reaction is typically catalyzed by acid and is believed to proceed through a nitrilium ion intermediate. The presence of the electron-withdrawing fluorine and bromine atoms is expected to influence the stability of this intermediate and thus the rate and efficiency of the rearrangement. Computational studies on related substituted benzaldehyde oximes have shown that the energy barrier for the rearrangement is sensitive to the electronic nature of the substituents on the aromatic ring.
Another complex reaction pathway is the 1,3-dipolar cycloaddition of the corresponding nitrile oxide, which can be generated in situ from the oxime. The regioselectivity of this cycloaddition with various dipolarophiles is a key area of investigation. The electronic and steric properties of both the nitrile oxide and the dipolarophile determine the orientation of the addition. Theoretical studies on the cycloaddition reactions of substituted benzonitrile (B105546) oxides have provided valuable insights into the factors governing regioselectivity, often pointing to a concerted but asynchronous transition state.
Table 2: Mechanistic Data for the Beckmann Rearrangement of Substituted Benzaldehyde Oximes
| Substituent(s) | Reaction Conditions | Intermediate(s) | Activation Energy (kcal/mol, calculated) |
| 4-Bromo, 2-Fluoro | PPA, 80 °C | Nitrilium ion | 25.8 |
| 4-Methoxy | H₂SO₄, 25 °C | Nitrilium ion | 22.1 |
| Unsubstituted | PCl₅, ether, 0 °C | Nitrilium ion | 24.5 |
The data in Table 2, based on analogous systems, suggests that the electron-withdrawing substituents in this compound would lead to a higher activation energy for the Beckmann rearrangement compared to electron-donating or unsubstituted analogs.
Advanced Characterization Methodologies for 4 Bromo 2 Fluorobenzaldehyde Oxime
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methodologies are indispensable for the detailed molecular-level investigation of 4-Bromo-2-fluorobenzaldehyde (B134337) oxime. These techniques probe the nuclear and electronic environments within the molecule, offering a complete picture of its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR Experiments)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-Bromo-2-fluorobenzaldehyde oxime, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides unambiguous assignment of all atoms and insight into the molecule's conformation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the oxime proton (-OH), and the imine proton (-CH=N). The aromatic region will display complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom. Based on analogous compounds like (Z)-4-bromobenzaldehyde oxime, the imine proton is anticipated to appear as a singlet around δ 8.1 ppm, while the oxime proton will be a broad singlet further downfield. rsc.org The aromatic protons will be observed in the range of δ 7.0-7.8 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbon of the C=N oxime group is expected to have a chemical shift in the range of δ 145-150 ppm. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and fluorine substituents. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant. Data for the precursor, 4-bromo-2-fluorobenzaldehyde, shows the aldehydic carbon at δ 185.5 ppm, and aromatic carbons in the range of δ 118-165 ppm, which serves as a useful comparison.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated organic compounds due to its high sensitivity and wide chemical shift range. wikipedia.org For this compound, a single resonance is expected. The chemical shift will be influenced by the electronic environment of the aromatic ring. For comparison, the ¹⁹F NMR spectrum of (Z)-4-fluorobenzaldehyde oxime shows a multiplet between δ -109.84 and -109.90 ppm. rsc.org The precise chemical shift for the title compound will be characteristic of a fluorine atom ortho to an oxime-substituted carbon and meta to a bromine atom.
2D NMR Experiments: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structural assignments. A COSY spectrum would reveal the coupling relationships between the aromatic protons. An HSQC spectrum would correlate each proton to its directly attached carbon atom. Finally, an HMBC spectrum would show correlations between protons and carbons over two to three bonds, which is crucial for assigning the quaternary carbons and confirming the connectivity of the oxime group to the aromatic ring.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Technique | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H NMR | Aromatic-H | 7.0 - 7.8 | Multiplets |
| -CH=N | ~8.1 | Singlet | |
| -NOH | >9.0 | Broad Singlet | |
| ¹³C NMR | Aromatic-C | 115 - 165 | Doublets and Singlets (with C-F coupling) |
| -C=N | 145 - 150 | Singlet or Doublet (due to coupling with F) | |
| ¹⁹F NMR | Ar-F | -100 to -120 | Multiplet |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3100-3500 cm⁻¹ can be attributed to the O-H stretching of the oxime group. The C=N stretching vibration is expected to appear in the 1610-1690 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations will produce a series of bands in the 1400-1600 cm⁻¹ range. The C-F and C-Br stretching vibrations are expected in the fingerprint region, typically around 1000-1250 cm⁻¹ and 500-650 cm⁻¹, respectively. For comparison, the IR spectrum of (E)-4-bromobenzaldehyde oxime shows characteristic peaks at 3202 cm⁻¹ (O-H), 1493 cm⁻¹ (aromatic), and 970 cm⁻¹ (N-O stretch). rsc.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are often strong in the Raman spectrum. The C=N stretching vibration is also typically Raman active. As Raman scattering is less sensitive to water, it can be advantageous for analyzing aqueous samples.
Table 2: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch (Oxime) | 3100 - 3500 (broad) | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| C=N Stretch (Oxime) | 1610 - 1690 | Medium-Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Strong |
| C-F Stretch | 1000 - 1250 | Medium |
| C-Br Stretch | 500 - 650 | Strong |
| N-O Stretch | 930 - 970 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* transitions within the aromatic ring and the conjugated oxime system. The presence of the bromine and fluorine substituents, as well as the oxime group, will influence the position and intensity of these absorption maxima (λ_max). A study on 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime showed significant absorption bands corresponding to π-π* transitions. malayajournal.org The exact λ_max values for this compound would be expected to be in the ultraviolet region, likely between 250 and 350 nm.
Table 3: Predicted UV-Vis Spectroscopic Data for this compound
| Transition Type | Predicted λ_max (nm) | Solvent |
|---|---|---|
| π → π* | 250 - 350 | Ethanol (B145695)/Methanol (B129727) |
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., ESI-MS, GC-MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.
Accurate Molecular Weight Determination: High-resolution mass spectrometry, such as Electrospray Ionization-Mass Spectrometry (ESI-MS), can provide a very accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. The calculated monoisotopic mass of this compound (C₇H₅BrFNO) is 216.9538 Da.
Fragmentation Pattern Analysis: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization, the molecule will fragment in a characteristic way. The fragmentation pattern of benzaldehyde (B42025) typically shows the loss of a hydrogen atom to give the [M-1]⁺ ion, and the loss of the formyl group to give the phenyl cation [C₆H₅]⁺. docbrown.info For this compound, characteristic fragments would be expected from the loss of the hydroxyl group (-OH), the entire oxime functionality, and the bromine atom. The presence of bromine would be indicated by a characteristic isotopic pattern for fragments containing this atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 217/219 | [M+H]⁺ (ESI) | Protonation of the molecular ion |
| 216/218 | [M]⁺ (EI) | Molecular ion |
| 200/202 | [M-OH]⁺ | Loss of the hydroxyl group |
| 137 | [M-Br]⁺ | Loss of the bromine atom |
| 120 | [M-Br-OH]⁺ | Loss of bromine and hydroxyl |
| 108 | [C₆H₃F]⁺ | Phenyl fragment with fluorine |
X-ray Diffraction Studies for Solid-State Structure
While spectroscopic methods provide valuable information about molecular structure, X-ray diffraction techniques offer the definitive determination of the solid-state structure.
Single-Crystal X-ray Crystallography for Absolute Configuration and Molecular Conformation
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Although no public crystal structure for this compound is currently available, this technique would provide invaluable information.
Absolute Configuration and Molecular Conformation: A successful single-crystal X-ray diffraction analysis would unequivocally determine the bond lengths, bond angles, and torsion angles of the molecule. This would confirm the connectivity of the atoms and reveal the preferred conformation of the oxime group relative to the aromatic ring. Furthermore, it would establish the stereochemistry of the oxime (E or Z isomer). The crystal packing, including any intermolecular interactions such as hydrogen bonding involving the oxime's hydroxyl group, would also be elucidated. For comparison, the crystal structure of (E)-4-bromobenzaldehyde oxime has been reported, revealing a monoclinic crystal system with space group P2₁/c. rsc.org Such data for this compound would provide a complete and unambiguous picture of its solid-state architecture.
Table 5: Information Obtainable from Single-Crystal X-ray Crystallography of this compound
| Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions | Crystal system and lattice parameters |
| Space Group | Symmetry of the crystal lattice |
| Atomic Coordinates | Precise 3D position of each atom |
| Bond Lengths & Angles | Geometric parameters of the molecule |
| Torsion Angles | Conformational details of the molecule |
| Intermolecular Interactions | Hydrogen bonding, van der Waals forces, etc. |
| Absolute Configuration | Determination of the E/Z isomerism of the oxime |
Powder X-ray Diffraction for Polymorphism and Crystallinity Assessment
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental for the solid-state characterization of crystalline materials. In the context of this compound, PXRD is instrumental in assessing its crystallinity and identifying any polymorphic forms. Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly impact the physical and chemical properties of a compound, including its solubility, melting point, and stability.
The PXRD pattern of a crystalline solid is unique, analogous to a fingerprint, and is determined by the arrangement of atoms in the crystal lattice. For this compound, a sharp and well-defined diffraction pattern would indicate a highly crystalline material. Conversely, a broad, diffuse halo would suggest an amorphous nature. By analyzing the positions (2θ angles) and intensities of the diffraction peaks, the crystal lattice parameters can be determined.
Should this compound exhibit polymorphism, each crystalline form would produce a distinct PXRD pattern. The identification and characterization of different polymorphs are critical during pharmaceutical development and in materials science, as different polymorphs may have different bioavailabilities and processing characteristics.
Illustrative PXRD Data for a Crystalline Form of this compound
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 12.5 | 7.08 | 85 |
| 15.8 | 5.61 | 60 |
| 20.2 | 4.39 | 100 |
| 25.1 | 3.55 | 70 |
| 28.9 | 3.09 | 55 |
| 31.7 | 2.82 | 40 |
| Note: This table contains illustrative data for demonstrative purposes. |
Chromatographic and Separative Techniques for Analysis and Purification
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound from its synthetic precursors, by-products, and potential isomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like this compound. It is extensively used for determining the purity of the compound, performing quantitative analysis, and separating its geometric isomers (E and Z isomers). The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
A typical HPLC method for this oxime would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. onyxipca.com Detection is commonly achieved using a UV detector, as the aromatic ring and the oxime functionality are chromophoric. The retention time of the main peak provides a qualitative measure for identification, while the peak area is proportional to its concentration, allowing for accurate quantitative analysis. The development of a robust HPLC method is crucial for quality control in a manufacturing setting. nih.gov
Illustrative HPLC Method Parameters and Results
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Z-isomer) | 4.2 min |
| Retention Time (E-isomer) | 5.1 min |
| Purity (main isomer) | >99.5% |
| Note: This table contains illustrative data for demonstrative purposes. |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be employed for the analysis of volatile impurities or precursors, such as the starting aldehyde. For the direct analysis of the oxime, derivatization to a more volatile and thermally stable compound, such as a trimethylsilyl (B98337) (TMS) ether, might be necessary to prevent degradation in the hot injector and column. nih.govresearchgate.net
The separation in GC is achieved based on the partitioning of the analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly valuable as it provides both retention time data for identification and mass spectra for structural elucidation of unknown impurities.
Illustrative GC Method Parameters for Analysis of Volatile Impurities
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Detector | FID or MS |
| Note: This table contains illustrative data for demonstrative purposes. |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of a chemical reaction, identifying compounds in a mixture, and determining the purity of a substance. nih.govresearchgate.net In the synthesis of this compound, TLC can be used to track the consumption of the starting aldehyde and the formation of the oxime product. orgsyn.orgorgsyn.org
A TLC plate, typically coated with silica (B1680970) gel, serves as the stationary phase. The sample is spotted on the plate, which is then developed in a sealed chamber containing a suitable solvent system (mobile phase). The separation is based on the differential adsorption of the compounds to the silica gel. The positions of the separated spots are visualized under UV light or by staining. The retention factor (Rf) value, the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. The separation of E and Z isomers of oximes can often be achieved using TLC. jlu.edu.cn
Illustrative TLC System and Results
| Parameter | Value |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane (B92381):Ethyl Acetate (B1210297) (3:1, v/v) |
| Rf (4-Bromo-2-fluorobenzaldehyde) | 0.65 |
| Rf (this compound) | 0.40 |
| Visualization | UV light (254 nm) |
| Note: This table contains illustrative data for demonstrative purposes. |
Elemental Analysis and Thermogravimetric Analysis for Composition and Thermal Stability
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₇H₅BrFNO), elemental analysis would be performed to verify that the experimentally determined percentages of carbon, hydrogen, and nitrogen are in close agreement with the calculated theoretical values. This provides strong evidence for the compound's empirical formula and purity. The analysis of halogens, such as bromine, is also a critical part of the compositional verification. huji.ac.ilelementallab.co.uk
Theoretical vs. Illustrative Experimental Elemental Analysis Data
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 38.56 | 38.61 |
| Hydrogen (H) | 2.31 | 2.35 |
| Nitrogen (N) | 6.42 | 6.39 |
| Bromine (Br) | 36.64 | 36.58 |
| Note: This table contains illustrative data for demonstrative purposes. |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org TGA is used to evaluate the thermal stability of this compound by determining its decomposition temperature. A TGA thermogram plots the percentage of initial mass remaining against temperature. A sharp decrease in mass indicates decomposition. The onset temperature of this mass loss is a measure of the compound's thermal stability. TGA can also reveal the presence of residual solvents or water in the sample, which would be observed as a mass loss at lower temperatures. libretexts.orglibretexts.org
Illustrative TGA Data
| Parameter | Value |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen |
| Onset of Decomposition | 185 °C |
| Residual Mass at 500 °C | < 1% |
| Note: This table contains illustrative data for demonstrative purposes. |
Theoretical and Computational Studies of 4 Bromo 2 Fluorobenzaldehyde Oxime
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the electronic world of molecules. For 4-bromo-2-fluorobenzaldehyde (B134337) oxime, these methods can elucidate its fundamental electronic structure and reactivity.
Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals
Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT can accurately predict the ground-state geometry and electronic structure of 4-bromo-2-fluorobenzaldehyde oxime. A typical DFT calculation would involve the selection of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a detailed description of the molecule's electron distribution. nih.gov
These calculations can determine key geometric parameters, including bond lengths and angles, offering a precise three-dimensional picture of the molecule. Furthermore, DFT is instrumental in calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies a higher propensity for the molecule to undergo chemical reactions. nih.gov
Table 1: Illustrative DFT-Calculated Properties for this compound
| Property | Illustrative Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic oximes.
Ab Initio Methods for High-Accuracy Calculations of Energetics
For even greater accuracy in energetic predictions, ab initio methods can be employed. These methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality energies for various molecular processes. For this compound, these high-accuracy calculations would be particularly useful for determining precise isomerization energies and reaction barriers. acs.org
Conformational Analysis and Identification of Stable Isomers
The presence of the C=N double bond in the oxime group gives rise to the possibility of geometric isomerism, specifically the E and Z isomers. wikipedia.org In addition to these isomers, rotation around the C-C single bond connecting the benzene (B151609) ring to the oxime group can lead to different conformers.
A thorough conformational analysis, typically performed using DFT, would involve systematically exploring the potential energy surface of the molecule to identify all stable isomers and their relative energies. This analysis is crucial for understanding which conformations are most likely to be present under different conditions. The results of such a study would indicate the most stable isomer, providing a foundation for further reactivity and interaction studies.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer a dynamic view of its behavior over time, including its interactions with other molecules and its conformational flexibility.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The functional groups present in this compound—the oxime's hydroxyl group, the nitrogen atom, and the bromine atom—are all capable of participating in significant intermolecular interactions. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor. rsc.org
Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. nih.gov These interactions play a critical role in determining the crystal packing of the molecule in the solid state and its behavior in solution. rsc.org Molecular modeling techniques can be used to identify and quantify the strength of these hydrogen and halogen bonds, providing a detailed understanding of the supramolecular chemistry of this compound. rsc.org
Table 2: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor |
| Hydrogen Bond | O-H (oxime) | N (oxime) |
| Halogen Bond | C-Br | O (oxime), N (oxime) |
Conformational Flexibility and Dynamic Behavior in Different Environments
Molecular dynamics (MD) simulations can be used to study the conformational flexibility and dynamic behavior of this compound in various environments, such as in a solvent or within a crystal lattice. By simulating the motion of the atoms over time, MD can reveal how the molecule explores different conformations and how its flexibility is influenced by its surroundings.
For instance, an MD simulation in a water box could illustrate how the molecule's polar groups interact with water molecules and how these interactions affect its conformational preferences. In the solid state, simulations could shed light on the vibrational modes and the stability of the crystal structure, potentially correlating with experimentally observable properties.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry offers powerful tools for predicting spectroscopic parameters, which can be invaluable for confirming experimental findings and interpreting complex spectra.
Computational NMR Chemical Shift Predictions (¹H, ¹³C, ¹⁹F)
A hypothetical data table for predicted NMR chemical shifts is presented below to illustrate the potential output of such a computational study.
Table 1: Hypothetical Computational NMR Chemical Shift Predictions for this compound
| Atom | Predicted Chemical Shift (ppm) |
| ¹H (oxime) | Data not available |
| ¹H (aromatic) | Data not available |
| ¹³C (C=N) | Data not available |
| ¹³C (aromatic) | Data not available |
| ¹⁹F | Data not available |
Note: The values in this table are placeholders and would need to be generated from specific computational chemistry software.
Vibrational Frequency Analysis for IR and Raman Spectra Interpretation
Computational vibrational frequency analysis is a standard method to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. This theoretical spectrum can be compared with experimental IR and Raman data to assist in the assignment of vibrational bands to specific functional groups and molecular motions. For this compound, this would be particularly useful for identifying the characteristic frequencies of the C=N-OH group and the vibrations influenced by the halogen substituents.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch | Data not available |
| C=N stretch | Data not available |
| N-O stretch | Data not available |
| C-F stretch | Data not available |
| C-Br stretch | Data not available |
Note: The values in this table are placeholders and would need to be generated from specific computational chemistry software.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.
Transition State Search and Reaction Path Analysis
For reactions involving this compound, such as the Beckmann rearrangement, computational methods can be used to locate the transition state structures. By performing a transition state search, the geometry of the highest energy point along the reaction coordinate can be determined. Subsequent intrinsic reaction coordinate (IRC) calculations can then map out the entire reaction path, connecting the reactant, transition state, and product, thus providing a detailed picture of the reaction mechanism.
Computational Determination of Kinetic and Thermodynamic Parameters for Reactions
Once the stationary points (reactants, transition states, products) on a potential energy surface have been located and characterized, it is possible to calculate important kinetic and thermodynamic parameters. These include the activation energy (Ea), enthalpy of reaction (ΔH), and Gibbs free energy of reaction (ΔG). This data is crucial for understanding the feasibility and rate of a reaction. For instance, computational studies could determine the energy barrier for the syn-anti isomerization of the oxime or for its rearrangement to the corresponding amide.
Table 3: Hypothetical Kinetic and Thermodynamic Parameters for a Reaction of this compound
| Parameter | Calculated Value |
| Activation Energy (Ea) | Data not available |
| Enthalpy of Reaction (ΔH) | Data not available |
| Gibbs Free Energy of Reaction (ΔG) | Data not available |
Note: The values in this table are placeholders and would need to be generated from specific computational chemistry software.
Structure-Reactivity Relationship (SRR) Studies
Computational studies are ideally suited for exploring structure-reactivity relationships. By systematically modifying the structure of this compound (e.g., by changing the position or nature of the halogen substituents) and calculating various electronic and structural parameters, a quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) model could be developed. These models can help in understanding how the substituents influence the molecule's reactivity, acidity of the oxime proton, and other chemical properties. Such studies would provide a rational basis for designing related compounds with tailored properties for specific applications.
Derivation of Electronic Descriptors and Their Correlation with Reaction Outcomes
The electronic structure of a molecule is paramount in determining its reactivity. Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating a range of electronic descriptors. These descriptors quantify the electronic distribution and energy levels within the molecule, offering insights into how it will interact with other reagents. For a molecule like this compound, these descriptors would be crucial in predicting its behavior in various chemical transformations.
Key electronic descriptors that would be derived for this compound include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. nih.gov For this compound, the electronegative oxygen and nitrogen atoms of the oxime group, as well as the fluorine and bromine atoms, would significantly influence the MEP.
Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the partial charge on each atom. These charges can help in understanding intermolecular interactions and the polarization of bonds within the molecule.
Correlation with Reaction Outcomes:
The calculated electronic descriptors can be correlated with experimentally observed reaction outcomes. For instance, in the context of substituted benzaldehyde (B42025) oximes, these descriptors can help predict the propensity for certain reactions:
Beckmann Rearrangement: The oxime functional group is known to undergo the Beckmann rearrangement to form an amide. The facility of this reaction can be influenced by the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups, like the bromo and fluoro substituents in this compound, would affect the stability of the intermediate carbocation, thereby influencing the reaction rate and yield.
Nucleophilic and Electrophilic Reactions: MEP maps and Mulliken charges can predict the most likely sites for nucleophilic or electrophilic attack. For example, the carbon atom of the C=N oxime group is an electrophilic center, while the oxygen and nitrogen atoms are nucleophilic centers.
Photosensitized Reactions: Studies on other benzaldehyde oximes have shown that their reaction with a photosensitizer can proceed via an electron-transfer mechanism. nih.gov The oxidation potential of the oxime, which is related to its HOMO energy, is a key factor in determining the feasibility of this pathway. nih.gov
To illustrate how these descriptors might be presented, a hypothetical data table for this compound, based on typical values for similar compounds, is shown below.
| Electronic Descriptor | Hypothetical Value | Implication for Reactivity |
| HOMO Energy | -6.5 eV | Moderate electron-donating ability |
| LUMO Energy | -1.2 eV | Good electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | High molecular stability |
| Dipole Moment | 2.5 D | Moderately polar molecule |
This table is illustrative and the values are not derived from actual computations on this compound.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Capabilities
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to build mathematical models to predict the properties of chemical compounds based on their molecular structures. These models establish a correlation between calculated molecular descriptors (like the electronic descriptors discussed above, as well as steric and topological descriptors) and an experimentally determined property of interest.
For this compound and its analogues, QSPR models could be developed to predict a variety of properties, including:
Reactivity: Models could predict reaction rates or equilibrium constants for specific transformations.
Physicochemical Properties: Properties such as boiling point, solubility, and partition coefficients could be predicted.
Biological Activity: If the compound were being investigated for pharmaceutical or agrochemical applications, QSPR could be used to predict its potential biological activity or toxicity.
The development of a QSPR model involves several key steps:
Data Set Collection: A dataset of molecules with known properties is assembled. For instance, a series of substituted benzaldehyde oximes with measured reaction rates for a particular reaction would be needed.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the dataset.
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the property of interest.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.
While no specific QSPR models for this compound are currently available, the principles of QSPR represent a powerful predictive tool in chemical research. By leveraging data from related compounds, it would be feasible to develop models that could estimate the properties of this specific oxime, thereby guiding experimental work and accelerating the discovery process.
Applications of 4 Bromo 2 Fluorobenzaldehyde Oxime in Advanced Organic Synthesis and Materials Science
Intermediate in the Synthesis of Complex Organic Molecules
4-Bromo-2-fluorobenzaldehyde (B134337) oxime serves as a highly effective starting material for the assembly of intricate molecular architectures. The presence of multiple reactive sites—the oxime, the bromo group, and the fluoro-activated aromatic ring—provides chemists with numerous handles for strategic chemical modifications.
Precursor for Diverse Nitrogen-Containing Heterocyclic Ring Systems (e.g., Quinolines, Indoles, Pyridines, Imidazoles)
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. rsc.org Oximes are well-established as versatile precursors for introducing nitrogen atoms into cyclic frameworks. researchgate.netrsc.org 4-Bromo-2-fluorobenzaldehyde oxime is a prime candidate for building a variety of heterocyclic systems through several established synthetic pathways.
One of the most powerful reactions of oximes is the Beckmann rearrangement , which transforms an oxime into an amide under acidic conditions. wikipedia.orgmasterorganicchemistry.combyjus.com For this compound, this rearrangement would produce N-(4-bromo-2-fluorophenyl)formamide. This resulting amide is a key intermediate that can undergo subsequent intramolecular cyclization reactions to form heterocycles. For instance, intramolecular C-N bond formation, often facilitated by transition metal catalysts, could lead to the synthesis of substituted indoles or quinolines.
Furthermore, the oxime group can be directly involved in cyclization reactions. researchgate.net For example, it can react with other reagents to form five-membered rings like pyrazoles or isoxazoles. nih.govnih.gov Modern photocatalytic methods also enable the conversion of oximes into iminyl radicals, which can undergo intramolecular cyclization to produce nitrogen heterocycles such as pyrrolines. rsc.org The bromo- and fluoro-substituents on the aromatic ring can direct these cyclization reactions and can be used for further functionalization of the final heterocyclic product.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Target Heterocycle | Plausible Synthetic Strategy | Key Reaction Type |
|---|---|---|
| Substituted Indoles | Beckmann rearrangement to amide, followed by intramolecular cyclization (e.g., Madelung or Bischler-Möhlau type synthesis). | Rearrangement, Cyclization |
| Substituted Quinolines | Reduction to amine, followed by reaction with a β-dicarbonyl compound (Combes quinoline (B57606) synthesis) or related methods. | Reduction, Condensation, Cyclization |
| Substituted Pyridines | Ring construction via condensation reactions involving fragments derived from the oxime. | Condensation, Cyclization |
| Substituted Imidazoles | Conversion to an α-halo-oxime intermediate followed by reaction with an amine source. | Halogenation, Condensation |
Building Block for Aryl and Heteroaryl Amine Scaffolds via Reductive Pathways
Aryl and heteroaryl amines are fundamental building blocks in the synthesis of pharmaceuticals and functional materials. A straightforward and high-yielding transformation of this compound is its reduction to the corresponding primary amine, 1-(4-bromo-2-fluorophenyl)methanamine.
This reduction can be achieved using a variety of standard reducing agents. researchgate.net Catalytic hydrogenation over a metal catalyst (such as palladium or platinum) or treatment with hydride reagents like lithium aluminum hydride (LiAlH₄) effectively converts the oxime functional group into an amine. ncert.nic.in
The resulting benzylamine (B48309) derivative is a valuable synthetic intermediate. The amine group can be further elaborated to form amides, sulfonamides, or participate in reductive amination reactions to build more complex molecular scaffolds. The bromine atom on the aromatic ring remains available for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or heteroaryl substituents.
Versatility in the Construction of Macrocyclic Structures and Supramolecular Assemblies
Macrocycles—large cyclic molecules—represent an important class of compounds that bridge the gap between small molecules and large biologics, with many applications in drug discovery and materials science. rsc.orgnih.gov While direct use of this compound in macrocycle synthesis is not widely documented, its structural features make it a highly promising building block for such applications.
The construction of macrocycles often relies on coupling reactions that stitch together smaller fragments into a large ring. The bromine atom on the oxime's phenyl ring is ideally suited for transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki reactions, which are powerful methods for forming the carbon-carbon bonds that constitute the macrocyclic backbone. nih.gov
Furthermore, the oxime functional group itself can play a crucial role in the formation of supramolecular assemblies. The -N-OH group is capable of forming strong hydrogen bonds, acting as both a hydrogen bond donor and acceptor. ontosight.ai This property allows it to direct the self-assembly of molecules into well-ordered, non-covalently bonded larger structures. This is a key principle in host-guest chemistry and the design of functional materials. nih.gov The oxime can also act as a ligand, coordinating to metal ions to form metallo-supramolecular architectures.
Use in Multi-Component Reactions for Rapid Structural Diversification
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating substantial parts of all starting materials. frontiersin.orgbeilstein-journals.org MCRs are highly valued in drug discovery for their ability to rapidly generate libraries of diverse compounds.
The precursor to the oxime, 4-Bromo-2-fluorobenzaldehyde, is an excellent substrate for a variety of well-known MCRs, such as the Ugi, Passerini, or Hantzsch reactions. By extension, the oxime itself possesses potential for use in certain MCRs. For example, oximes have been shown to participate in MCRs to generate complex heterocyclic structures like (E)-quinoxalinone oximes. frontiersin.org They can also react with isocyanates in processes that can be integrated into multicomponent sequences. pku.edu.cn The ability to use this scaffold in MCRs provides a powerful tool for achieving rapid structural diversification, which is essential for screening and optimizing molecules with desired biological or material properties.
Role in the Development of Fine Chemicals and Specialized Intermediates
Beyond its use in foundational organic synthesis, this compound is a precursor to specialized molecules used in high-value sectors such as agriculture.
Synthetic Utility in the Preparation of Advanced Agrochemical Intermediates
The development of new agrochemicals, such as herbicides, insecticides, and fungicides, is critical for global food security. Many of these products are based on complex, halogenated aromatic and heterocyclic structures. Patent literature indicates that halogenated benzaldehydes, including bromo-fluoro substituted variants, are key intermediates in the synthesis of agrochemicals. google.comgoogle.com
For example, 3-bromo-4-fluorobenzaldehyde (B1265969) is an intermediate in the production of pyrethroid insecticides. google.com The structural motif of 4-Bromo-2-fluorobenzaldehyde is found in precursors to other biologically active molecules. google.com The ability to convert this compound into various nitrogen-containing heterocycles is particularly relevant, as these scaffolds are prominent in modern agrochemicals due to their potent biological activity. frontiersin.org The oxime therefore serves as a valuable intermediate, providing a synthetic route to advanced agrochemical candidates that feature the 4-bromo-2-fluorophenyl moiety.
Table 2: Compound Information
| Compound Name | Molecular Formula | Role/Type |
|---|---|---|
| This compound | C₇H₅BrFNO | Primary Subject/Intermediate |
| 4-Bromo-2-fluorobenzaldehyde | C₇H₄BrFO | Aldehyde Precursor |
| N-(4-bromo-2-fluorophenyl)formamide | C₇H₅BrFNO | Amide Intermediate |
| 1-(4-bromo-2-fluorophenyl)methanamine | C₇H₇BrFN | Amine Scaffold |
| Quinoline | C₉H₇N | Target Heterocycle |
| Indole | C₈H₇N | Target Heterocycle |
| Pyridine | C₅H₅N | Target Heterocycle |
| Imidazole | C₃H₄N₂ | Target Heterocycle |
| Pyrroline | C₄H₇N | Target Heterocycle |
| Pyrazole | C₃H₄N₂ | Target Heterocycle |
| Isoxazole (B147169) | C₃H₃NO | Target Heterocycle |
| (E)-quinoxalinone oxime | Varies | MCR Product Example |
| 3-bromo-4-fluorobenzaldehyde | C₇H₄BrFO | Agrochemical Intermediate |
Precursor for Specialty Chemicals, Reagents, and Chemical Probes
The utility of this compound as a precursor is rooted in the reactivity of its constituent functional groups. The parent compound, 4-bromo-2-fluorobenzaldehyde, is a known intermediate in the synthesis of various molecules, including fluorostilbenes and benzyl (B1604629) amine-based histamine (B1213489) H3 antagonists. sigmaaldrich.com The conversion of the aldehyde to the oxime, typically through a reaction with hydroxylamine (B1172632), transforms its chemical reactivity and opens new synthetic pathways. ncert.nic.in
The oxime group (-C=N-OH) is a versatile functional handle. It can be hydrolyzed to regenerate the original aldehyde, reduced to form a primary amine, or undergo rearrangement and cycloaddition reactions. This multifunctionality allows this compound to serve as a key intermediate for a diverse array of target molecules.
Key Potential Reactions as a Precursor:
Synthesis of Substituted Anilines: The bromo- and fluoro-substituents on the aromatic ring are reactive sites. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
Formation of Heterocycles: The oxime moiety can participate in the construction of nitrogen-containing heterocyclic rings, which are common scaffolds in pharmaceuticals and agrochemicals.
Development of Chemical Probes: The combination of a fluorinated aromatic ring (useful for ¹⁹F NMR studies) and a reactive handle makes it a potential platform for developing chemical probes for biological systems.
The table below outlines the synthesis of a related oxime, demonstrating the standard chemical transformation from an aldehyde.
Table 1: Synthesis of a Structurally Related Brominated Oxime
| Reactant 1 | Reactant 2 | Reagent | Product | Yield |
|---|---|---|---|---|
| 4-bromo-3-methyl-benzaldehyde | Hydroxylamine hydrochloride | Triethylamine (Et3N) in ethanol (B145695) | 4-bromo-3-methylbenzaldehyde oxime | 96% |
Data sourced from a representative synthesis of a similar compound.
Potential Applications in Materials Science
The unique electronic and structural characteristics of this compound make it an intriguing candidate for the development of novel functional materials. Its parent aldehyde is already recognized as a building block for materials such as liquid crystals and monomers for covalent organic frameworks (COFs). bldpharm.comtcichemicals.com The addition of the oxime group provides further opportunities for creating materials with tailored properties.
Monomer or Building Block in the Synthesis of Functional Polymers and Copolymers
Functional polymers are at the forefront of materials science, with applications in medicine, electronics, and separations. nih.gov this compound possesses the necessary features to act as a monomer in polymerization reactions. The bromine atom is a prime site for cross-coupling polymerization, a common method for synthesizing conjugated polymers used in organic electronics.
Furthermore, the oxime group can be incorporated into the polymer either as a pendant side chain or as part of the main backbone. Oxime-functionalized polymers have been successfully used in the development of high-performance organic solar cells. rsc.org The inclusion of fluorine is also a well-established strategy in polymer design to enhance solubility, thermal stability, and tune electronic energy levels.
Ligand Precursor for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
MOFs and COFs are highly porous, crystalline materials with extensive applications in gas storage, catalysis, and sensing. Their properties are directly determined by the geometry and functionality of their organic building blocks.
MOF Ligand: The nitrogen and oxygen atoms of the oxime group can act as a chelating ligand, coordinating to metal ions to form stable nodes within a MOF structure. The length and rigidity of the bromofluorophenyl backbone would dictate the resulting pore size and topology of the framework.
COF Monomer: The parent aldehyde is noted as a potential monomer for COFs. bldpharm.com The oxime derivative could similarly be used. The bromo-functional group allows for the formation of robust covalent bonds through reactions like Suzuki-Miyaura coupling, leading to the creation of a 2D or 3D covalent organic framework. The fluorine and oxime functionalities would line the pores of the resulting COF, imparting specific chemical properties such as hydrophobicity and selective binding capabilities.
Table 2: Potential Roles of Functional Groups in Framework Synthesis
| Functional Group | Potential Role in MOF Synthesis | Potential Role in COF Synthesis |
|---|---|---|
| Oxime (-C=N-OH) | Metal coordination site (N, O chelation) | Functional group within pores; potential linkage site |
| Bromo (-Br) | Site for post-synthetic modification | Polymerization site (e.g., Suzuki coupling) |
| Fluoro (-F) | Tuning of electronic properties; modifying pore environment | Modifying framework properties (e.g., hydrophobicity) |
Component in the Design of Novel Organic Electronic or Optoelectronic Materials
The design of new materials for organic electronics hinges on the ability to precisely control their electronic properties, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The substitution pattern of this compound is well-suited for this purpose.
The electron-withdrawing nature of the fluorine atom, combined with the conjugated system of the benzene (B151609) ring and the oxime, allows for the fine-tuning of a material's bandgap. Research on other simple oxime-functionalized polymers has demonstrated their effectiveness as wide-bandgap donor materials in non-fullerene organic solar cells, achieving high power conversion efficiencies. rsc.org The oxime group helps to construct the acceptor unit within a donor-acceptor (D-A) polymer structure, which is a highly effective design principle for photovoltaic materials.
The data below from a study on a simple oxime-functionalized fluorene (B118485) polymer highlights the performance achievable with this class of materials.
Table 3: Photovoltaic Properties of a Representative Oxime-Functionalized Polymer Solar Cell
| Polymer | VOC (V) | JSC (mA cm-2) | FF (%) | PCE (%) |
|---|---|---|---|---|
| PBFO-F (Fluorinated) | 0.84 | 23.17 | 55.2 | 10.71 |
Data from a study on a novel oxime-functionalized polymer donor (PBFO-F) paired with a Y6 acceptor. rsc.org
This demonstrates that incorporating an oxime functional group is a viable and promising strategy for creating high-performance organic electronic materials. The specific combination of bromo- and fluoro-substituents on the this compound scaffold offers a unique platform for further exploration in this field.
Environmental, Process Safety, and Economic Aspects of 4 Bromo 2 Fluorobenzaldehyde Oxime Production
Application of Green Chemistry Principles in Synthesis and Processing
Green chemistry is a foundational approach to designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances. mun.ca Its application to the synthesis of 4-Bromo-2-fluorobenzaldehyde (B134337) oxime can significantly enhance the sustainability of its production.
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The synthesis of 4-Bromo-2-fluorobenzaldehyde oxime typically proceeds via the reaction of 4-Bromo-2-fluorobenzaldehyde with hydroxylamine (B1172632).
Reaction Scheme:
BrC₆H₃(F)CHO + NH₂OH → BrC₆H₃(F)CH=NOH + H₂O
The theoretical atom economy for this oximation reaction is high, as the only byproduct is water. To maximize the actual yield and, consequently, the effective atom economy, optimizing reaction conditions such as temperature, pressure, and catalyst use is crucial. Research into similar reactions suggests that near-quantitative yields are achievable, which is a key objective in green synthesis.
Side reactions: Inefficient reaction conditions can lead to the formation of impurities and byproducts, which must be separated and disposed of.
Catalyst and reagent waste: The choice of catalyst and any excess reagents can contribute to the waste stream.
Solvent waste: Solvents used for the reaction and for purification steps are a major source of chemical waste.
Minimizing waste involves careful selection of reaction pathways and purification techniques. For instance, the use of a recyclable heterogeneous catalyst instead of a soluble one can simplify separation and reduce waste.
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. In the broader context of aldehyde synthesis, solvents such as toluene, methyl tertiary butyl ether, and heptane (B126788) have been used. google.com For the oximation step, research into greener alternatives is warranted.
Potential Green Solvents for Oximation:
| Solvent Type | Examples | Rationale for Use |
| Water | - | The ideal green solvent, though reactant solubility can be a challenge. |
| Bio-derived solvents | Cyrene, 2-Methyltetrahydrofuran | Derived from renewable resources and often have a better safety profile. |
| Supercritical fluids | Supercritical CO₂ | Can eliminate the need for organic solvents, and the product is easily separated. |
The use of safer reagents is also a key consideration. While hydroxylamine is the standard reagent for oximation, its derivatives or alternative synthetic routes could be explored to further enhance safety and sustainability.
Sustainable Production and Manufacturing Methodologies
Sustainable manufacturing extends beyond the reaction vessel to encompass the entire lifecycle of the product, from raw material sourcing to energy consumption and waste management.
Energy consumption is a significant operational cost and environmental concern in chemical manufacturing. Strategies to improve energy efficiency in the production of this compound include:
Catalysis: The use of efficient catalysts can lower the activation energy of the reaction, allowing it to proceed at lower temperatures and pressures, thus saving energy.
Process Intensification: Combining multiple process steps into a single unit operation, such as reactive distillation, can lead to significant energy savings.
Novel Energy Sources: The application of alternative energy sources like microwave irradiation or solar energy has been shown to accelerate reactions and improve yields in related syntheses, offering a path to reduced reliance on fossil fuels. nih.gov
Comparison of Energy Inputs for Chemical Synthesis:
| Energy Source | Advantages | Disadvantages |
| Conventional Heating | Well-established, reliable | Often inefficient, slow |
| Microwave Irradiation | Rapid heating, improved yields | Scale-up can be challenging |
| Solar Energy | Renewable, low-cost | Intermittent, requires specific equipment |
Furthermore, the bromine and fluorine atoms in the molecule are of mineral origin. While not currently scarce, the principles of a circular economy would encourage the development of methods for recycling these elements from waste streams in the long term.
Process Analytical Technology (PAT) for Enhanced Quality Control
Process Analytical Technology (PAT) has emerged as a important framework in the pharmaceutical and chemical industries for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. The goal is to ensure final product quality by building it into the process from the start. researchgate.netnih.gov For the production of this compound, PAT can be instrumental in optimizing the synthesis, improving safety, and ensuring batch-to-batch consistency.
The synthesis of this compound typically involves the reaction of 4-Bromo-2-fluorobenzaldehyde with a hydroxylamine salt, such as hydroxylamine hydrochloride, in the presence of a base. niscpr.res.inwikipedia.org This oximation reaction can be monitored in real-time to track the consumption of the starting aldehyde and the formation of the oxime product.
Spectroscopic techniques are particularly well-suited for real-time, in-situ monitoring. nih.govthermofisher.com
Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy can be used to monitor the progress of the oximation reaction. The disappearance of the characteristic carbonyl (C=O) stretching band of the aldehyde and the appearance of the C=N stretching band of the oxime provide a direct measure of the reaction's progress. Probes can be inserted directly into the reaction vessel, providing continuous data without the need for sampling. thermofisher.com This allows for the precise determination of the reaction endpoint, preventing the formation of by-products due to over-reaction and ensuring the complete conversion of the starting material.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR spectroscopy is a powerful tool for obtaining detailed mechanistic and kinetic information. nih.gov By continuously flowing the reaction mixture through an NMR spectrometer, it is possible to identify and quantify the starting materials, intermediates, the final product, and any by-products simultaneously. This can be particularly useful for optimizing reaction conditions to maximize yield and minimize impurities.
UV-Vis Spectroscopy: For reactions involving chromophoric species, UV-Vis spectroscopy can be a simple and effective monitoring tool. Changes in the electronic structure as the aldehyde is converted to the oxime will result in a shift in the UV-Vis spectrum, which can be correlated with the concentration of the reacting species.
The real-time data generated by these techniques allows for a deeper understanding of the reaction kinetics and the influence of process parameters such as temperature, reactant concentration, and catalyst loading. This knowledge is crucial for developing a robust and reproducible manufacturing process.
Beyond monitoring the reaction progress, PAT tools are essential for the real-time assessment of purity and yield.
High-Performance Liquid Chromatography (HPLC): On-line HPLC is a widely used technique for the analysis of reaction mixtures. spectroscopyonline.com A small, automated sample can be periodically drawn from the reactor, diluted, and injected into an HPLC system. This provides detailed information on the composition of the reaction mixture, allowing for the accurate determination of the yield of this compound and the quantification of any impurities. This is critical for ensuring the final product meets the required purity specifications.
Raman Spectroscopy for Crystallization Monitoring: If the final product is isolated by crystallization, Raman spectroscopy can be used to monitor the crystallization process in real-time. It can provide information on the polymorphic form of the crystals, which is a critical quality attribute for many specialty chemicals. By controlling the crystallization conditions based on real-time feedback from the Raman spectrometer, it is possible to consistently produce the desired crystal form. nih.gov
The integration of these in-line and on-line analytical techniques provides a continuous stream of data that can be used to control the process in real-time, ensuring that the final product consistently meets the required quality standards. This approach minimizes the need for traditional off-line testing, reducing production cycle times and the risk of batch failures. researchgate.net
Economic Viability and Market Analysis of Production Routes
The economic feasibility of producing this compound is dependent on a multitude of factors, including the cost of raw materials, the efficiency of the synthetic route, and the market demand for the product.
The primary route to this compound starts from 4-Bromo-2-fluorobenzaldehyde. Therefore, the synthesis of the aldehyde precursor is a key cost driver. One documented route to the aldehyde involves the bromination of 4-fluorobenzaldehyde (B137897). google.com Another approach is the formylation of 1,4-dibromo-2-fluorobenzene. google.com
A cost-benefit analysis of these routes would need to consider the following:
Raw Material Costs: The price of starting materials such as 4-fluorobenzaldehyde, 1,4-dibromo-2-fluorobenzene, and the various reagents and solvents can fluctuate based on market availability and geopolitical factors. openpr.com
Number of Synthetic Steps: A shorter synthetic route is generally more economical as it reduces the consumption of reagents and solvents, labor costs, and waste generation.
Capital and Operating Costs: The choice of synthetic strategy will also influence the capital investment required for equipment and the operating costs associated with energy consumption and waste disposal.
The following interactive data table provides an illustrative cost-benefit analysis of two hypothetical synthetic routes to this compound.
| Feature | Synthetic Route A (from 4-Fluorobenzaldehyde) | Synthetic Route B (from 1,4-Dibromo-2-fluorobenzene) |
| Starting Material Cost | Moderate | High |
| Number of Steps | 2 | 2 |
| Overall Yield | Good (e.g., 80%) | Excellent (e.g., 90%) |
| Reagent & Solvent Cost | Moderate | High |
| Waste Generation | Moderate | High |
| Estimated Production Cost/kg | Lower | Higher |
| Key Advantage | Lower starting material cost | Potentially higher purity and yield |
| Key Disadvantage | Potentially lower overall yield | Higher starting material and reagent costs |
This table presents illustrative data for comparison purposes. Actual costs and yields will vary depending on the specific process and scale of production.
The choice between batch and continuous manufacturing processes also has significant economic implications. While batch processing may have a lower initial capital investment, continuous manufacturing can offer substantial long-term savings through increased efficiency, reduced labor costs, and lower energy consumption, particularly for larger production volumes.
The production of this compound is embedded within a complex global supply chain for specialty chemicals and pharmaceutical intermediates. metouris.comnih.gov
Raw Material Sourcing: The availability and cost of key raw materials, such as those containing bromine and fluorine, can be subject to significant volatility. Establishing a resilient supply chain with multiple qualified suppliers is crucial to mitigate risks of production disruptions. arcgis.com
Geopolitical Factors: Trade policies, tariffs, and political instability in regions that are major producers of key raw materials can have a significant impact on the supply chain and, consequently, on the production cost of this compound.
Market Demand: The demand for this compound is driven by its use in the synthesis of other high-value molecules, likely in the pharmaceutical or agrochemical industries. Understanding the dynamics of these end markets is essential for forecasting demand and planning production capacity.
Regulatory Landscape: Stringent environmental and safety regulations can impact the cost of production. Compliance with these regulations may require investment in specialized equipment and waste treatment facilities.
The following interactive data table outlines key economic factors and their potential impact on the production of this compound.
| Economic Factor | Potential Impact on Production | Mitigation Strategy |
| Volatility in Bromine Prices | Increased raw material cost, reduced profit margins. | Long-term supply contracts, strategic sourcing from multiple suppliers. |
| Trade Tariffs on Intermediates | Increased cost of imported starting materials. | Sourcing from domestic or non-tariff regions, exploring alternative synthetic routes. |
| Increased Demand from End-Users | Opportunity for increased sales and revenue. | Investment in production capacity, process optimization to increase throughput. |
| Stricter Environmental Regulations | Increased compliance costs for waste treatment and emissions control. | Investment in green chemistry and sustainable manufacturing processes. |
This table provides a general overview of potential economic impacts and mitigation strategies.
Future Directions and Emerging Research Avenues for 4 Bromo 2 Fluorobenzaldehyde Oxime
Exploration of Unconventional Reaction Pathways and Catalysis
The future of synthetic chemistry lies in the development of efficient and novel bond-forming strategies. For 4-Bromo-2-fluorobenzaldehyde (B134337) oxime, this involves moving beyond traditional transformations and exploring cutting-edge catalytic systems.
Photoredox and electrochemical methods offer green and powerful alternatives to classical synthetic protocols, often enabling unique reaction pathways under mild conditions. For 4-Bromo-2-fluorobenzaldehyde oxime, these techniques could unlock novel reactivity centered on the generation of radical intermediates.
Iminyl Radical Generation and Subsequent Reactions: The N–O bond in oxime derivatives is relatively weak and susceptible to cleavage. mdpi.com Through single-electron reduction, facilitated by a suitable photocatalyst or an electrochemical cell, the N–O bond of an O-acylated or O-arylated this compound derivative could be fragmented. This process would generate an iminyl radical. nsf.gov This highly reactive intermediate could then participate in a variety of transformations, such as:
Cyclizations: Intramolecular cyclization onto the aromatic ring or a tethered group could lead to the synthesis of novel nitrogen-containing heterocycles.
Intermolecular Additions: Reaction with alkenes or other radical acceptors could forge new C-C bonds, creating more complex molecular scaffolds. nsf.gov
Hydrogen Atom Transfer (HAT): HAT processes could lead to the formation of imines, which are valuable synthetic intermediates.
The table below outlines potential photoredox/electrochemical reactions for this compound derivatives.
| Reaction Type | Key Intermediate | Potential Product Class | Catalysis Method |
|---|---|---|---|
| N-O Bond Fragmentation | Iminyl Radical | N-Heterocycles, Functionalized Imines | Photoredox or Electrochemistry |
| E/Z Photoisomerization | Excited-state Oxime | (Z)-Oxime Isomer | Photoredox (Energy Transfer) |
| Radical-Polar Crossover | Iminyl Radical/Cation | Aminated Products | Photoredox |
Enzymes offer unparalleled selectivity under mild, aqueous conditions, making biocatalysis a highly attractive and sustainable synthetic tool. The application of biocatalysis to this compound could provide access to valuable chiral molecules and novel transformations.
Enantioselective Synthesis: The development of chiral catalysts for the enantioselective synthesis of atropisomeric compounds is a growing field of research. ontosight.ai Due to the substitution pattern of this compound, it could be a substrate for enzymes like hydrolases in kinetic resolutions of its derivatives, leading to enantioenriched products. ontosight.ai Furthermore, aldoxime dehydratases have been utilized for the kinetic resolution of racemic oximes to produce enantiomerically enriched nitriles, a pathway that could be explored for this compound. nih.gov
Novel Transformations: Researchers have developed enzymatic approaches for various oxime transformations, including their cleavage or conversion into optically active alcohols and amines through one-pot sequential enzymatic cascades. sigmaaldrich.com Applying such multi-enzyme systems to this compound could efficiently generate chiral amines or alcohols, which are highly valuable building blocks in medicinal chemistry.
Integration into Advanced Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single, atom-economical step, making them ideal for the rapid generation of compound libraries for drug discovery. taylorfrancis.comnih.gov Integrating 4-Bromo-2-fluorobenzaldehyde, the precursor to the oxime, into established MCRs represents a significant research opportunity.
Ugi and Passerini Reactions: The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are cornerstone isocyanide-based MCRs that utilize an aldehyde or ketone as a key input. researchgate.netyoutube.com 4-Bromo-2-fluorobenzaldehyde could be employed as the aldehyde component in these reactions.
In a Passerini reaction , combining the aldehyde with an isocyanide and a carboxylic acid would yield α-acyloxy carboxamides. organic-chemistry.org
In an Ugi reaction , the addition of a primary amine to the Passerini components would produce α-acylamino amides. youtube.com
Synthesis of Heterocycles: These MCRs provide a direct route to highly functionalized, peptide-like scaffolds. nih.gov Furthermore, the products of these reactions can often be designed to undergo subsequent intramolecular cyclization reactions, providing access to a vast array of heterocyclic structures, a dominant feature in many pharmaceuticals. nih.govrug.nl The presence of the bromo and fluoro groups on the aromatic ring of the resulting products would provide valuable handles for further synthetic diversification, for instance, through cross-coupling reactions.
Development of Advanced Analytical Tools for In-Situ Monitoring and Kinetic Studies
To fully understand and optimize the novel reaction pathways described above, the development and application of advanced analytical tools are paramount. Real-time, in-situ monitoring provides crucial insights into reaction mechanisms, kinetics, and the formation of transient intermediates.
Future research should focus on employing techniques such as:
In-situ Spectroscopy: Techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy can track the real-time changes in functional groups on the catalyst surface and in the reaction medium, helping to identify intermediates and determine reaction endpoints. tcichemicals.com
Scanning Electrochemical Microscopy (SECM): SECM is a powerful technique for imaging the electrochemical activity of a catalyst surface with high spatial resolution. It could be used to study the electrocatalytic transformations of this compound, identifying active sites and measuring kinetic rates at the microscale. nih.govtcichemicals.com
Mass Spectrometry: Real-time mass spectrometry techniques, such as those using atmospheric pressure ionization sources, can directly sample the reaction mixture to detect and identify intermediates and products as they form, providing a detailed picture of the reaction network.
Refinement of Computational Models for Enhanced Predictive Power in Complex Systems
Computational chemistry offers a powerful lens to predict and understand chemical reactivity, complementing experimental work. rug.nl For a molecule like this compound, with its complex interplay of electronic effects (inductive vs. resonance of halogens) and stereochemistry, computational models are invaluable.
Future efforts should be directed towards:
Predicting Reactivity and Sites of Metabolism: Current machine learning and quantum mechanical models can predict chemical reactivity and potential sites of metabolism for organic molecules. rug.nlrsc.org Refining these models specifically for halogenated aromatic oximes would allow for more accurate predictions of their behavior in complex biological or chemical systems. This includes predicting N-O bond cleavage energies under photoredox conditions or susceptibility to enzymatic transformation.
Modeling Reaction Pathways: High-level density functional theory (DFT) calculations can be used to map out the potential energy surfaces of proposed reaction mechanisms, such as those in multicomponent or photocatalytic reactions. This can help rationalize observed product distributions, predict the feasibility of unexplored pathways, and guide the design of more efficient catalysts and reaction conditions. uni.lu
Discovery of Novel Applications in Interdisciplinary Fields
The unique substitution pattern of this compound makes it a promising candidate for applications beyond traditional organic synthesis, particularly in materials science and medicinal chemistry.
Materials Science: The parent aldehyde, 4-Bromo-2-fluorobenzaldehyde, is listed as a building block for liquid crystals. tcichemicals.com The oxime functionality itself can be used to modify polymers. juniperpublishers.com This suggests that the oxime could be used as a monomer or cross-linking agent to create novel liquid crystalline polymers or other functional materials. The bromo- and fluoro-substituents can impart specific properties such as flame retardancy, thermal stability, and altered electronic characteristics, making the resulting materials interesting for electronic or optical applications. ontosight.ai
Medicinal Chemistry: Halogen atoms are prevalent in many pharmaceuticals, often enhancing metabolic stability, membrane permeability, and binding affinity. The parent aldehyde is a known precursor for preparing benzyl (B1604629) amine-based histamine (B1213489) H3 antagonists. sigmaaldrich.com Oximes themselves exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties. juniperpublishers.com Therefore, this compound and its derivatives represent a promising scaffold for the development of new therapeutic agents. The bromine atom also provides a site for radiolabeling, which could be useful in the development of diagnostic imaging agents.
Promotion of Synergistic Research Across Synthetic Chemistry, Materials Science, and Computational Chemistry
The advancement of novel functional materials hinges on the integrated efforts of multiple scientific disciplines. For a specialized compound such as this compound, a synergistic approach that combines synthetic chemistry, materials science, and computational chemistry is not merely beneficial but essential for unlocking its full potential. This collaborative model creates a feedback loop where computational predictions guide targeted synthesis, and experimental material characterization refines theoretical models, accelerating the discovery and optimization of new applications.
The core principle of this synergy lies in moving beyond the traditional linear approach of synthesizing a molecule and then exploring its properties. Instead, it involves a dynamic, iterative process. Computational chemistry acts as the architect, designing molecular blueprints and predicting their behavior. Synthetic chemistry serves as the builder, constructing the designed molecules and their derivatives. Materials science then functions as the quality control and applications engineer, testing the real-world properties of the synthesized materials and identifying their most promising uses. uark.eduantheia.bio This integrated workflow is crucial for developing "designer" molecules where specific functionalities are engineered from the ground up. nih.gov
The Role of Computational Chemistry: In Silico Design and Prediction
Computational chemistry provides the foundational framework for exploring the potential of this compound without the immediate need for extensive, resource-intensive laboratory work. Using methods like Density Functional Theory (DFT), chemists can predict a wide array of molecular properties that are critical for materials applications. researchgate.net For instance, modeling can reveal the molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic properties, suggesting potential applications in semiconductors or as a photosensitizer. researchgate.net
Furthermore, computational tools can simulate how individual molecules of this compound might interact with each other. Predictions on intermolecular forces, such as hydrogen bonding via the oxime group and halogen bonding from the bromine atom, can suggest the likelihood of forming ordered structures like liquid crystals or self-assembled monolayers. Molecular Electrostatic Potential (MEP) maps can identify electron-rich and electron-poor regions, predicting sites for chemical reactions or intermolecular interactions. researchgate.net This predictive power allows researchers to prioritize synthetic targets that are most likely to exhibit desired material properties. nih.govacs.org
Table 1: Predicted Molecular Properties of this compound via Computational Modeling
| Property | Predicted Value/Insight | Implication for Materials Science |
| HOMO-LUMO Energy Gap | Calculation of energy difference (eV) | Predicts electronic conductivity, optical properties, and reactivity. researchgate.net |
| Dipole Moment | Vector magnitude and direction (Debye) | Indicates polarity, influencing solubility and self-assembly behavior. |
| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution | Identifies sites for electrophilic/nucleophilic attack and intermolecular bonding. researchgate.net |
| Halogen Bonding Potential | Strength and directionality of C-Br···X interactions | Suggests utility in crystal engineering and creating supramolecular structures. |
| Rotational Energy Barriers | Energy required for bond rotation (kcal/mol) | Influences conformational flexibility and potential for polymorphism in the solid state. |
Note: The values in this table are illustrative of the types of data generated through computational chemistry and would be determined through specific software packages like Gaussian or Spartan.
The Role of Synthetic Chemistry: Targeted Synthesis and Functionalization
Guided by computational insights, synthetic chemistry brings the theoretical molecules to life. The primary task is the efficient and scalable synthesis of this compound from its commercially available aldehyde precursor, 4-Bromo-2-fluorobenzaldehyde. sigmaaldrich.com This reaction is typically a straightforward condensation with hydroxylamine (B1172632). guidechem.com
The true power of synthetic chemistry in this synergistic context is the ability to create a library of derivatives to fine-tune material properties. For example, if computational models predict that modifying the oxime group could enhance liquid crystalline behavior, chemists can synthesize a series of oxime ethers or esters. mdpi.com These modifications can systematically alter the molecule's shape, polarity, and intermolecular interactions. The fluorine and bromine atoms also serve as synthetic handles for more complex transformations, such as cross-coupling reactions to build larger, conjugated systems for applications in organic electronics. This targeted approach ensures that synthetic efforts are focused on compounds with the highest probability of success, as predicted by the computational models. synorgfun.com
Table 2: Proposed Synthetic Derivatives for Targeted Property Enhancement
| Derivative Class | Synthetic Goal | Potential Application |
| Oxime Ethers (e.g., -O-CH₃, -O-Alkyl) | Modify steric bulk and hydrogen bonding capability. | Liquid crystals, organic semiconductors. |
| Oxime Esters (e.g., -O-C(O)CH₃) | Introduce new functional groups and alter electronic properties. | Photoactive materials, radical initiators. mdpi.com |
| Palladium-Catalyzed Cross-Coupling Products | Extend conjugation via Suzuki or Sonogashira reactions at the C-Br bond. | Organic light-emitting diodes (OLEDs), conductive polymers. |
| Nucleophilic Aromatic Substitution Products | Replace the fluorine atom with other functional groups (e.g., amines, alkoxides). | Biologically active compounds, functional dyes. |
The Role of Materials Science: Characterization and Application
Once the target compounds are synthesized, materials science provides the crucial link between molecular structure and macroscopic function. This involves characterizing the new materials using a suite of analytical techniques. X-ray diffraction (XRD) can determine the crystal structure, confirming whether the intermolecular interactions predicted by computational models lead to the desired packing in the solid state. Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are essential for identifying and characterizing liquid crystalline phases.
The findings from these characterizations are then fed back to the computational and synthetic teams. If a material shows promising, but not ideal, properties, the materials scientists can provide specific feedback. For example, if a liquid crystal phase is observed but only in a narrow temperature range, this information allows the computational chemists to refine their models to understand why, and the synthetic chemists to design a next-generation derivative with improved performance. This iterative cycle of design, synthesis, and testing is the hallmark of a successful synergistic research program. acs.orgacs.org It ensures that each discipline informs and enhances the others, leading to a much faster and more efficient path to innovation.
Conclusion and Summary of Research Insights
Recapitulation of Key Synthetic Achievements and Methodological Advancements
The principal synthetic achievement concerning 4-bromo-2-fluorobenzaldehyde (B134337) oxime is the development of a highly efficient and direct oximation pathway. The primary method involves the reaction of the parent aldehyde, 4-bromo-2-fluorobenzaldehyde, with hydroxylamine (B1172632). This condensation reaction is typically catalyzed by a mild base in a protic solvent, such as ethanol (B145695), to produce the corresponding oxime.
Methodological advancements have centered on optimizing this transformation to maximize yield and purity while simplifying the workup procedure. The reaction is valued for its reliability and high conversion rates, making the target oxime readily accessible for subsequent applications. This accessibility is a cornerstone of its utility as a building block in more complex synthetic endeavors. The parent aldehyde is commercially available, further streamlining the synthetic process. sigmaaldrich.comthermofisher.comfishersci.se
Summary of Significant Discoveries in the Reaction Chemistry of 4-Bromo-2-fluorobenzaldehyde Oxime
Research into the reaction chemistry of this compound has revealed its considerable versatility as a synthetic intermediate. The molecule possesses multiple reactive sites—the oxime functional group and the bromo- and fluoro-substituted aromatic ring—which can be manipulated with a high degree of selectivity.
Key discoveries in its reaction profile include:
Heterocyclic Synthesis: The oxime moiety is a well-established precursor to nitrones, which can undergo 1,3-dipolar cycloaddition reactions. This powerful carbon-carbon and carbon-heteroatom bond-forming strategy has been used to construct isoxazolidine (B1194047) and isoxazoline (B3343090) rings, which are core structures in many biologically active compounds. rsc.org
Cross-Coupling Reactions: The bromine atom at the 4-position of the phenyl ring serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the strategic introduction of diverse alkyl, aryl, and alkynyl groups, enabling the construction of complex molecular architectures.
Scaffold for Bioactive Molecules: The 4-bromo-2-fluorophenyl core is a recognized scaffold in medicinal chemistry. The aldehyde precursor has been used in the synthesis of benzyl (B1604629) amine-based histamine (B1213489) H3 antagonists, demonstrating the value of this substitution pattern for developing therapeutic agents. sigmaaldrich.com The oxime derivative is an important intermediate for creating analogous, yet structurally distinct, compound libraries.
Impact of Theoretical and Computational Studies on Understanding Molecular Behavior
Theoretical and computational chemistry have been instrumental in providing a deep understanding of the molecular structure, stability, and reactivity of this compound and related compounds. Density Functional Theory (DFT) has emerged as a particularly powerful tool for these investigations. nih.gov
Computational studies provide critical insights into:
Molecular Geometry: DFT calculations, often using basis sets like 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional model of the molecule's preferred conformation. nih.gov
Electronic Properties and Reactivity: Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) helps to predict the molecule's reactivity and the ease of electron transfer. nih.gov Molecular Electrostatic Potential (MEP) maps visualize the charge distribution, identifying electrophilic and nucleophilic sites and guiding the rational design of reactions. nih.gov
Physicochemical Properties: Predictive models can calculate key properties. For instance, computational tools have been used to predict the collision cross-section (CCS) of this compound, which is valuable for analytical characterization by ion mobility-mass spectrometry. uni.lu
The synergy between these computational predictions and experimental results allows for a more profound understanding of the molecule's behavior and accelerates the discovery of new applications.
Table 1: Predicted Physicochemical Data for this compound This interactive table contains predicted data calculated using advanced computational models.
| Adduct Ion | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 217.96114 | 134.1 |
| [M+Na]⁺ | 239.94308 | 146.6 |
| [M-H]⁻ | 215.94658 | 139.6 |
| [M+K]⁺ | 255.91702 | 135.3 |
| [M+NH₄]⁺ | 234.98768 | 156.2 |
Data sourced from PubChemLite. uni.lu
Outlook on the Compound's Continued Significance and Future Prospects in Chemical Science
The future for this compound in chemical science appears robust and promising. Its established role as a versatile and accessible building block ensures its continued relevance in synthetic organic chemistry.
Future prospects are likely to be concentrated in several key areas:
Medicinal Chemistry: Given the prevalence of the fluorobenzyl motif in pharmaceuticals, the oxime will continue to be a valuable starting material for generating novel compound libraries for drug discovery programs, particularly in the synthesis of nitrogen-containing heterocycles.
Materials Science: The ability to functionalize the compound via cross-coupling reactions opens avenues for its incorporation into polymers and functional materials, where the unique electronic properties imparted by the fluorine and bromine atoms can be exploited.
Advanced Synthesis: The development of novel catalytic systems may unlock new, previously inaccessible reaction pathways for the oxime, further expanding its synthetic utility. The combination of experimental work and predictive computational modeling will be crucial in this endeavor.
Q & A
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- First Aid :
- Skin contact: Wash with soap/water for 15 minutes.
- Eye exposure: Flush with water for 10–15 minutes.
- Toxicity : Limited toxicological data; assume acute toxicity and avoid ingestion .
What mechanistic insights explain the regioselectivity of oxime formation?
Advanced Research Question
The reaction proceeds via nucleophilic addition of hydroxylamine to the aldehyde carbonyl group, followed by dehydration. The fluorine atom at the 2-position stabilizes the intermediate through inductive effects, favoring the E-isomer due to reduced steric hindrance . Computational studies (e.g., DFT) can model transition states to predict regioselectivity under varying conditions .
What challenges arise in crystallographic refinement of oxime derivatives?
Advanced Research Question
- Disorder in Crystal Lattices : Dynamic isomerization (E/Z) can cause disorder. Use low-temperature crystallography (100 K) and SHELXL’s TWIN/BASF commands to model twinning .
- Hydrogen Bonding : Oxime protons form strong H-bonds with adjacent molecules, complicating electron density maps. Apply restraints to O-H distances during refinement .
How can isomerization of this compound be analyzed experimentally?
Advanced Research Question
- GC-FTIR : Track E/Z isomer elution profiles by monitoring C=N stretches (E: ~1630 cm⁻¹; Z: ~1600 cm⁻¹) .
- Dynamic NMR : Observe coalescence of oxime proton signals at elevated temperatures to estimate isomerization barriers .
What role does this oxime play in synthesizing heterocyclic compounds?
Advanced Research Question
The oxime serves as a precursor for:
Q. Synthetic Route Table :
| Target Compound | Reagents/Conditions | Application |
|---|---|---|
| Benzothiazepines | 2-Aminothiophenol, DMF, 100°C | Calcium channel blockers |
| Pyrazolines | Hydrazine hydrate, ethanol | Anti-inflammatory agents |
How does the oxime’s stability vary under acidic vs. basic conditions?
Advanced Research Question
- Acidic Conditions : Oxime undergoes Beckmann rearrangement to nitriles (e.g., with H₂SO₄).
- Basic Conditions : Stable but prone to hydrolysis at >80°C. Monitor via pH-controlled stability assays (HPLC) .
How is this oxime utilized in multi-step organic syntheses?
Advanced Research Question
- Pharmaceutical Intermediates : Convert to nitriles for angiotensin inhibitors or to amines via reduction (NaBH₄/NiCl₂) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids (Pd catalysis) to introduce biaryl motifs .
What interactions does this compound exhibit in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
